molecular formula C23H18F3N5O B2399558 C23H18F3N5O CAS No. 1795435-80-1

C23H18F3N5O

Cat. No.: B2399558
CAS No.: 1795435-80-1
M. Wt: 437.426
InChI Key: VLBCSMJDDCVCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C23H18F3N5O is a useful research compound. Its molecular formula is C23H18F3N5O and its molecular weight is 437.426. The purity is usually 95%.
BenchChem offers high-quality C23H18F3N5O suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C23H18F3N5O including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-pyridin-4-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O/c24-23(25,26)19-9-5-4-8-18(19)14-28-22(32)20-21(17-10-12-27-13-11-17)31(30-29-20)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBCSMJDDCVCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: PERK-IN-2 (CAS 1337531-83-5)

Author: BenchChem Technical Support Team. Date: February 2026

High-Potency Small Molecule Inhibitor of EIF2AK3

Executive Summary

PERK-IN-2 (CAS 1337531-83-5) is a highly potent, ATP-competitive small molecule inhibitor targeting Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) , also known as EIF2AK3. Structurally belonging to the pyrrolopyrimidine-indoline class, it serves as a critical chemical probe for dissecting the Unfolded Protein Response (UPR) .

Distinguished by an enzymatic IC


 of 0.2 nM , PERK-IN-2 exhibits nanomolar potency superior or comparable to the widely cited GSK2606414. It functions by locking the PERK kinase domain in an inactive conformation, thereby preventing the phosphorylation of eIF2

and blocking the translational attenuation response typically triggered by ER stress.[1] This guide details its physicochemical properties, mechanistic action, and validated experimental protocols for researchers in oncology and neurodegeneration.

Physicochemical & Structural Properties[2][3]

PERK-IN-2 is a fluorinated pyrrolopyrimidine derivative. Unlike its close analog GSK2606414 (which bears a 3-trifluoromethyl group), PERK-IN-2 is characterized by a 2,3,5-trifluorophenyl moiety, optimizing its binding affinity within the ATP pocket.

Table 1: Core Chemical Data
PropertySpecification
CAS Number 1337531-83-5
Chemical Name 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-(2,3,5-trifluorophenyl)ethanone
Molecular Formula C

H

F

N

O
Molecular Weight 437.42 g/mol
Enzymatic IC

0.2 nM (Cell-free assay)
Cellular IC

~30–100 nM (Inhibition of p-PERK in A549 cells)
Solubility DMSO:

10 mg/mL (22.86 mM); Insoluble in water
Appearance White to off-white solid
Storage & Stability[5]
  • Powder: -20°C (3 years) or 4°C (2 years). Protect from light and moisture.

  • In Solvent (DMSO): -80°C (6 months). Avoid repeated freeze-thaw cycles.

Mechanism of Action: UPR Blockade

PERK is an ER-transmembrane sensor.[2] Under homeostatic conditions, it is bound by the chaperone BiP (GRP78) .[3][4][5] Upon accumulation of misfolded proteins (ER stress), BiP dissociates, allowing PERK to dimerize and autophosphorylate.[3][4]

PERK-IN-2 acts as a Type I kinase inhibitor . It binds to the ATP-binding pocket of the cytosolic kinase domain of PERK. By physically displacing ATP, it prevents the trans-autophosphorylation required for PERK activation. Consequently, it blocks the downstream phosphorylation of eIF2


  (Ser51), preventing the global shutdown of protein synthesis and the translation of stress-response transcription factors like ATF4  and CHOP  (Ddit3).
Mechanistic Pathway Diagram[11]

PERK_Pathway cluster_0 Cytosol ER_Stress ER Stress (Misfolded Proteins) BiP BiP Dissociation ER_Stress->BiP PERK_Inactive PERK (Inactive) BiP->PERK_Inactive Release PERK_Active p-PERK (Active Dimer) PERK_Inactive->PERK_Active Autophosphorylation eIF2a eIF2α PERK_Active->eIF2a Phosphorylates PERK_IN_2 PERK-IN-2 (Inhibitor) PERK_IN_2->PERK_Inactive Blocks ATP Binding PERK_IN_2->PERK_Active Inhibits p_eIF2a p-eIF2α (Ser51) eIF2a->p_eIF2a Translation Global Translation ATTENUATION p_eIF2a->Translation Induces ATF4 ATF4 Translation p_eIF2a->ATF4 Selective Translation CHOP CHOP (Apoptosis) ATF4->CHOP Survival Cell Survival (Adaptive) ATF4->Survival Redox Genes CHOP->Survival Apoptosis (Chronic Stress)

Figure 1: The Unfolded Protein Response (UPR) signaling cascade.[6][7] PERK-IN-2 inhibits the apical kinase PERK, preventing eIF2


 phosphorylation and downstream transcriptional reprogramming.

Experimental Protocols

To ensure data integrity, experiments using PERK-IN-2 must include proper controls (DMSO vehicle) and stress induction (e.g., Thapsigargin) to validate the dynamic range of the assay.

Protocol A: Reconstitution & Handling

Objective: Prepare a stable stock solution for cell culture.

  • Calculation: For a 10 mM stock, dissolve 1 mg of PERK-IN-2 (MW 437.42) in 228.6

    
    L of sterile DMSO.
    
  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, warm to 37°C for 5 minutes.

  • Aliquoting: Dispense into light-protective amber tubes (20

    
    L aliquots) to prevent freeze-thaw degradation. Store at -80°C.
    
  • Working Solution: Dilute 1:1000 in media for a 10

    
    M screening concentration, or serially dilute for IC
    
    
    
    curves. Note: Keep final DMSO concentration <0.1% to avoid vehicle toxicity.
Protocol B: Cellular Autophosphorylation Assay (Western Blot)

Objective: Validate PERK-IN-2 target engagement in A549 or U2OS cells.

Reagents:

  • Stressor: Thapsigargin (Tg) [Sigma]

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors (Critical for preserving p-PERK).

  • Primary Antibodies: Rabbit anti-PERK (Total), Rabbit anti-p-PERK (Thr980), Rabbit anti-p-eIF2

    
     (Ser51).
    

Workflow:

  • Seeding: Plate cells at 70% confluency in 6-well plates. Allow adhesion overnight.

  • Pre-treatment: Treat cells with PERK-IN-2 (0, 10, 30, 100, 300 nM) for 1 hour prior to stress induction.

  • Induction: Add Thapsigargin (1

    
    M final) to induce ER stress. Incubate for 1-2 hours .
    
    • Control: DMSO only (No drug, No Tg).

    • Positive Control: DMSO + Tg (Max signal).

  • Harvest: Wash with ice-cold PBS. Lyse immediately on ice.

  • Analysis: Perform SDS-PAGE.

    • Success Criteria: A dose-dependent disappearance of the p-PERK band and p-eIF2

      
        band compared to the Tg-only control. Total PERK levels should remain constant.
      
Experimental Workflow Diagram

Protocol_Workflow Seed Seed Cells (A549/U2OS) Treat Pre-treat: PERK-IN-2 (1h) Seed->Treat Overnight Recovery Stress Induce Stress: Thapsigargin (1uM) Treat->Stress Dose Response Lyse Lysis: RIPA + PhosSTOP Stress->Lyse 1-2 Hours Blot Western Blot: Target p-PERK/p-eIF2a Lyse->Blot SDS-PAGE

Figure 2: Step-by-step workflow for validating PERK-IN-2 activity in cell culture models.

Applications & Comparative Analysis

Therapeutic Areas[3][8][9][12][13][14]
  • Oncology: Tumor cells in hypoxic, nutrient-deprived environments rely on the UPR for survival. PERK-IN-2 abrogates this survival mechanism, sensitizing tumors to hypoxia.

  • Neurodegeneration: In prion disease and Alzheimer's models, chronic UPR activation leads to translational repression of synaptic proteins. PERK inhibition restores protein synthesis.[7][8]

    • Warning: Complete systemic PERK inhibition is associated with pancreatic toxicity (beta-cell loss) due to the high secretory demand of the pancreas.

PERK-IN-2 vs. GSK2606414

While both are potent pyrrolopyrimidines discovered in the same campaign (Axten et al.), PERK-IN-2 is often used as a distinct probe to verify results obtained with GSK2606414, ensuring effects are on-target.

FeaturePERK-IN-2 (CAS 1337531-83-5)GSK2606414 (CAS 1337531-36-8)
Structure 2,3,5-trifluorophenyl tail3-trifluoromethylphenyl tail
Potency (Enzymatic) 0.2 nM0.4 nM
Selectivity >100-fold vs c-Kit, Aurora B>100-fold vs c-Kit, Aurora B
Primary Use High-affinity chemical probeFirst-in-class reference compound

References

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207.[1] Link

  • Harding, H. P., et al. (1999). Protein translation and folding are coupled by an endoplasmic-reticulum-resident kinase. Nature, 397(6716), 271–274. Link

  • Moreno, J. A., et al. (2013). Oral treatment with the unfolded protein response inhibitor GSK2606414 prevents prion neurodegeneration. Nature, 502(7473), 712–716. Link

  • TargetMol. PERK-IN-2 Product Datasheet (CAS 1337531-83-5).[9][10] Link

  • MedChemExpress. PERK-IN-2 Product Properties and Biological Activity. Link

Sources

A Technical Guide to the Mechanism of Action of the PERK Inhibitor GSK2606414

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Endoplasmic Reticulum Stress Response and the Central Role of PERK

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the proteome. A variety of physiological and pathological conditions, including hypoxia, nutrient deprivation, viral infections, and high secretory demand, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][2] To cope with this challenge, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][3]

The UPR is orchestrated by three ER-resident transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), Activating Transcription Factor 6 (ATF6), and Protein Kinase R (PKR)-like ER Kinase (PERK, also known as EIF2AK3).[3][4] Under homeostatic conditions, these sensors are kept inactive by the ER chaperone GRP78/BiP.[3] Upon accumulation of unfolded proteins, GRP78/BiP dissociates, leading to the activation of all three UPR branches.[5]

This guide focuses on the PERK branch, a critical pathway in determining cell fate under ER stress.[6] Activated PERK attenuates global protein synthesis to reduce the load on the ER, while simultaneously promoting the translation of specific mRNAs, like that of the transcription factor ATF4, to induce the expression of stress-response genes.[2][4] While initially a pro-survival response, chronic or overwhelming ER stress can push the PERK pathway towards a pro-apoptotic outcome, primarily through the ATF4-mediated induction of the transcription factor CHOP.[2][3] This dual role makes PERK a compelling therapeutic target for diseases characterized by dysregulated UPR, including various cancers and neurodegenerative disorders.[7][8]

Here, we provide an in-depth technical overview of GSK2606414, a first-in-class, potent, and selective inhibitor of PERK, as a tool to dissect and modulate the UPR.[9][10] While the initial query specified the chemical formula C23H18F3N5O, GSK2606414, with a closely related formula of C24H19F4N5O, is the most extensively characterized inhibitor in this chemical space, providing a robust and factually supported foundation for this guide.[11][12]

The PERK Signaling Cascade

Upon activation through dimerization and trans-autophosphorylation, the cytosolic kinase domain of PERK phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[2][6][13] This phosphorylation event converts eIF2α from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B, thereby halting the formation of the ternary complex required for translation initiation.[4] This leads to a rapid and significant attenuation of global protein synthesis.[3]

Paradoxically, the phosphorylation of eIF2α allows for the preferential translation of a select group of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, most notably Activating Transcription Factor 4 (ATF4).[1][4] ATF4 then translocates to the nucleus, where it functions as a master transcription factor, upregulating genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis via the induction of C/EBP homologous protein (CHOP).[6][14]

PERK_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol / Nucleus unfolded_proteins Unfolded Proteins BiP GRP78/BiP unfolded_proteins->BiP binds PERK_inactive PERK (Inactive) BiP->PERK_inactive keeps inactive PERK_active PERK (Active) Dimerized & Autophosphorylated PERK_inactive->PERK_active ER Stress (BiP dissociates) eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α (Ser51) translation Global Protein Translation peIF2a->translation INHIBITS ATF4 ATF4 Translation (Preferential) peIF2a->ATF4 PROMOTES ATF4_nuc ATF4 (Nuclear) ATF4->ATF4_nuc translocates CHOP CHOP Expression ATF4_nuc->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes

Caption: The canonical PERK signaling pathway under ER stress.

GSK2606414: A Potent and Selective PERK Inhibitor

GSK2606414 is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the kinase activity of PERK.[9][10] It was identified through extensive screening and optimization efforts aimed at targeting the UPR for therapeutic benefit.[9]

Core Mechanism of Action

The primary mechanism of action for GSK2606414 is as an ATP-competitive inhibitor.[15][16] It binds to the ATP-binding pocket within the cytosolic kinase domain of PERK, specifically targeting the inactive 'DFG-out' conformation.[12] This binding physically obstructs ATP from entering the active site, thereby preventing both the trans-autophosphorylation required for PERK activation and the subsequent phosphorylation of its primary substrate, eIF2α.[5][15] By locking PERK in an inactive state, GSK2606414 effectively decouples the detection of ER stress from the downstream signaling cascade.[15][17]

MoA_Diagram cluster_PERK PERK Kinase Domain cluster_pathway Signaling Blockade atp_pocket ATP-Binding Pocket eIF2a eIF2α atp_pocket->eIF2a Phosphorylation PREVENTED ATP ATP ATP->atp_pocket Blocked GSK GSK2606414 GSK->atp_pocket Binds & Occupies (ATP-Competitive) peIF2a p-eIF2α

Caption: ATP-competitive inhibition of PERK by GSK2606414.

Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (the concentration required for inhibition) and its selectivity (its activity against the intended target versus other kinases). GSK2606414 exhibits exceptional potency and selectivity for PERK.

Kinase TargetIC50 (nM)Fold Selectivity vs. PERK
PERK (EIF2AK3) 0.4 1
RIPK11640
c-Kit154385
Aurora B407>1000
HRI (EIF2AK1)420>1000
PKR (EIF2AK2)1,2003,000
GCN2 (EIF2AK4)>10,000>25,000
IRE1α>10,000>25,000
Table compiled from data in authoritative sources.[12][15][18][19][20]

As shown in the table, GSK2606414 inhibits PERK with a sub-nanomolar IC50 value.[12][18] It displays at least 100-fold selectivity over other eIF2α kinases (PKR, GCN2, HRI) and thousands-fold selectivity over most other kinases, making it a highly specific tool for interrogating PERK-dependent biology.[15][18] While some off-target activity has been noted for RIPK1 at higher concentrations, its potent on-target activity allows for a clear therapeutic window.[19][20]

Experimental Validation: A Methodological Framework

Validating the mechanism of a PERK inhibitor requires a multi-faceted approach, moving from direct enzymatic assays to confirmation of target engagement and downstream pathway modulation in a cellular context.

Workflow A Step 1: In Vitro Kinase Assay B Step 2: Cellular Target Engagement (p-PERK / p-eIF2α Western Blot) A->B Confirm cell permeability & on-target activity C Step 3: Downstream Pathway Analysis (ATF4 / CHOP Western or qPCR) B->C Verify pathway blockade D Step 4: Functional Cellular Assay (Cell Viability / Apoptosis) C->D Assess biological outcome

Caption: Experimental workflow for validating a PERK inhibitor.

Protocol 1: In Vitro Kinase Assay (TR-FRET)

Objective: To determine the direct inhibitory activity of GSK2606414 on the enzymatic activity of the purified PERK kinase domain and calculate its IC50 value. This assay quantifies the phosphorylation of eIF2α by PERK.[18][21]

Causality: This is the most direct test of inhibitor-target interaction, divorced from cellular complexity. It confirms that the compound's effect is due to the inhibition of PERK's catalytic activity rather than other cellular effects. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is a robust, high-throughput method.[21]

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 10 mM HEPES, 5 mM MgCl2, 1 mM DTT, 2 mM CHAPS.[18]

    • Enzyme: Recombinant GST-tagged PERK cytoplasmic domain.[18]

    • Substrate: Biotinylated recombinant 6-His-tagged eIF2α.[18]

    • Inhibitor: Prepare a serial 3-fold dilution series of GSK2606414 in 100% DMSO, starting from 1 mM.

  • Assay Plate Setup (384-well):

    • Transfer 0.1 µL of each inhibitor dilution to the corresponding wells. This creates a final concentration range typically from ~0.00017 to 10 µM.[18]

    • Add GST-PERK solution (to a final concentration of 0.4 nM) to all wells containing the inhibitor and pre-incubate for 30 minutes at room temperature to allow for compound binding.[18]

  • Kinase Reaction Initiation:

    • Add a solution containing ATP (to 5 µM final) and biotinylated-eIF2α (to 40 nM final) to all wells to start the reaction.[18]

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a "Quench Solution" containing EDTA (to 15 mM final) and the TR-FRET detection reagents: an anti-phospho-eIF2α(Ser51) antibody labeled with a Europium (Eu) cryptate donor and streptavidin-conjugated Surelight APC acceptor.[18]

    • Incubate for 2 hours at room temperature, covered, to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible reader, measuring emission at both acceptor and donor wavelengths.

    • Calculate the ratio of acceptor/donor signal.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Protocol 2: Western Blot for Cellular PERK Pathway Inhibition

Objective: To confirm that GSK2606414 can enter cells, engage its target, and inhibit the PERK signaling cascade in response to an ER stress-inducing agent.[19][22]

Causality: While an in vitro assay confirms direct enzymatic inhibition, this experiment validates that the inhibitor is effective in the complex intracellular environment. Measuring the phosphorylation of eIF2α and the expression of its downstream target ATF4 provides a direct readout of PERK pathway activity.[23][24]

Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HCT116, HEK293T) in 6-well plates and allow them to adhere overnight.[19]

    • Pre-treat cells with a range of GSK2606414 concentrations (e.g., 1 nM to 1 µM) or a DMSO vehicle control for 1 hour.[19]

    • Induce ER stress by adding an agent like thapsigargin (e.g., 300 nM) or tunicamycin (e.g., 2 µg/mL) for 2-4 hours.[19][25] Include an untreated control group.

  • Cell Lysis and Protein Quantification:

    • Place plates on ice and wash cells once with ice-cold PBS.

    • Lyse cells directly in the well using SDS lysis buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol) supplemented with protease and phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[24][25] Scrape cells and transfer lysate to a microfuge tube.

    • Boil samples for 5-10 minutes and quantify protein concentration using a BCA assay.[24]

  • SDS-PAGE and Immunoblotting:

    • Normalize protein amounts (load 20-40 µg per lane) with Laemmli buffer, boil again, and separate proteins on a 10% Bis-Tris polyacrylamide gel.[23]

    • Transfer proteins to a PVDF membrane using a wet transfer system (100V for 60-90 minutes).[25]

    • Confirm transfer with Ponceau S staining.

  • Antibody Incubation and Detection:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[25]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:

      • Rabbit anti-phospho-eIF2α (Ser51)[22][24]

      • Rabbit anti-total eIF2α[22]

      • Rabbit anti-ATF4[14][22]

      • Mouse anti-β-actin (as a loading control)[24]

    • Wash the membrane 3 times for 10 minutes each in TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit, anti-mouse) for 1 hour at room temperature.

    • Wash again 3 times in TBST.

    • Apply an ECL substrate and visualize the protein bands using a digital imager. Quantify band intensities to determine the dose-dependent inhibition of p-eIF2α and ATF4 induction.[26]

Conclusion

GSK2606414 is a seminal tool compound that has been instrumental in elucidating the role of the PERK-eIF2α-ATF4 signaling axis in health and disease. Its mechanism as a potent, selective, and ATP-competitive inhibitor is well-established and can be rigorously validated through a systematic series of in vitro and cell-based assays.[12][15] By preventing PERK autophosphorylation and subsequent eIF2α phosphorylation, GSK2606414 provides researchers with precise temporal control over this critical branch of the Unfolded Protein Response.[17] This guide provides the foundational knowledge and methodological framework necessary for drug development professionals and scientists to effectively utilize and characterize this class of inhibitors in their own research, paving the way for a deeper understanding of ER stress biology and the development of novel therapeutics.[15]

References

  • Selleck Chemicals. (n.d.). GSK2606414 | PERK Inhibitor | CAS 1337531-36-8.
  • BenchChem. (2025). Early Research on PERK Inhibitor Biological Activity: A Technical Guide.
  • RCSB Protein Data Bank. (2012, August 8). 4G31: Crystal Structure of GSK6414 Bound to PERK.
  • BenchChem. (n.d.). GSK2606414: A Researcher's Guide to a Potent PERK Inhibitor for Interrogating Endoplasmic Reticulum Stress.
  • ResearchGate. (n.d.). PERK signaling in the unfolded protein response. [Diagram].
  • Wang, M., et al. (2014). Identification and Validation of Novel PERK Inhibitors.
  • Wang, M., et al. (2014). Identification and Validation of Novel PERK Inhibitors. PMC - NIH.
  • BenchChem. (2025). The Cellular Target of Perk-IN-6: An In-depth Technical Guide.
  • Atkins, C., et al. (2014, September 2). Molecular Pathways: The PERKs and Pitfalls of Targeting the Unfolded Protein Response in Cancer. PMC - NIH.
  • Lin, W., et al. (2020, August 10). Antagonistic crosstalk fine-tunes sensitivities of IRE1 and PERK signaling during unfolded protein response. bioRxiv.
  • Oakes, S.A., & Papa, F.R. (2021, April 29). The Unfolded Protein Response: An Overview. PMC - NIH.
  • Tadesse, S., et al. (n.d.). PERK modulation, with GSK2606414, Sephin1 or salubrinal, failed to produce therapeutic benefits in the SOD1G93A mouse model of ALS. PMC - NIH.
  • Wikipedia. (n.d.). Unfolded protein response.
  • Wikipedia. (n.d.). GSK2606414.
  • Moreno, J.A., et al. (2013). GSK2606414 inhibits PERK phosphorylation and blocks eIF2a-P–mediated translational repression.
  • Yan, C., et al. (n.d.). Structural Determinants of PERK Inhibitor Potency and Selectivity. PMC - NIH.
  • McGrath, B.C., et al. (n.d.). Control of PERK eIF2α kinase activity by the endoplasmic reticulum stress-induced molecular chaperone P58IPK. PMC - NIH.
  • Avon, V., et al. (2023, December 15). A PERK-Specific Inhibitor Blocks Metastatic Progression by Limiting Integrated Stress Response–Dependent Survival of Quiescent Cancer Cells. AACR Journals.
  • B. S., S., & C., S. (2020, January 2). Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1. RSC Publishing.
  • Pytel, D., et al. (2014, August 15). Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for I. CORE.
  • Bobrovnikova-Marjon, E., et al. (n.d.).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK2606414 | Ligand page.
  • Leker, R.R., & Shohami, E. (n.d.).
  • ResearchGate. (2026, January 21). How to obtain a consistent signal for phospho-eIF2α (Ser51) by Western blot? [Q&A].
  • Li, Y., et al. (2025, May 28).
  • National Center for Biotechnology Information. (n.d.). GSK PERK Inhibitor | C24H19F4N5O | CID 66561167. PubChem.
  • MedChemExpress. (n.d.). PERK | Inhibitors.
  • Sigma-Aldrich. (n.d.). PERK Inhibitor I, GSK2606414.
  • Padyana, A.K., et al. (2014, March 12). Translational and posttranslational regulation of XIAP by eIF2α and ATF4 promotes ER stress–induced cell death during the unfolded protein response. Molecular Biology of the Cell.
  • Grokipedia. (n.d.). PERK inhibitors.
  • Axten, J.M., et al. (2023, March 30). Data from Characterization of a Novel PERK Kinase Inhibitor with Antitumor and Antiangiogenic Activity. Cancer Research - Figshare.
  • B'chir, W., et al. (2013, September 1). eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression. Nucleic Acids Research | Oxford Academic.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-[3-(trifluoromethyl)phenyl]- (CAS 21906-39-8).
  • National Center for Biotechnology Information. (n.d.). 1-Propanone, 3-[[(methylthio)methyl]sulfonyl]-1-phenyl- | C11H14O3S2. PubChem.

Sources

A Technical Guide to the Preclinical Evaluation of C23H18F3N5O in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Entity

The identification and validation of novel small molecules with therapeutic potential against cancer is a cornerstone of modern oncology research. The compound designated C23H18F3N5O represents a new chemical entity with potential for development as an anticancer agent. This guide provides a comprehensive, technically-oriented framework for the preclinical evaluation of C23H18F3N5O, designed to elucidate its biological activity, mechanism of action, and therapeutic potential. As a senior application scientist, the following sections will detail the critical experimental cascades, from initial in vitro screening to in vivo efficacy studies, with an emphasis on the scientific rationale and methodological rigor required to advance a novel compound through the preclinical drug development pipeline.

Part 1: Foundational Characterization and In Vitro Bioactivity Profiling

The initial phase of investigation focuses on establishing the fundamental physicochemical properties of C23H18F3N5O and its broad-spectrum anti-proliferative activity across a diverse panel of cancer cell lines.

Physicochemical Properties and Compound Integrity

A thorough understanding of the compound's chemical and physical characteristics is paramount for all subsequent biological assays.

PropertyAnalytical MethodImportance in Drug Discovery
Purity High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)Ensures that observed biological effects are attributable to the compound of interest.
Solubility Aqueous and organic solvent solubility assaysCritical for formulation development and ensuring bioavailability in cellular and animal models.
Stability Stability testing in various buffers and mediaDetermines the compound's shelf-life and stability under experimental conditions.
Lipophilicity (LogP) Calculated or experimentally determinedInfluences membrane permeability and potential for off-target effects.
High-Throughput Screening for Anti-Proliferative Activity

The primary objective is to assess the compound's ability to inhibit the growth of a wide array of cancer cell lines. This provides initial insights into its potential spectrum of activity.

Experimental Protocol: Cell Viability Assay (MTT/MTS Assay)

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., NCI-60 panel) in 96-well plates at a predetermined density and allow to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of C23H18F3N5O (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours.

  • MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Rationale: This initial screen identifies cancer types that are most sensitive to C23H18F3N5O, guiding the selection of appropriate models for more in-depth mechanistic studies.

Part 2: Elucidating the Mechanism of Action

Once the anti-proliferative activity of C23H18F3N5O is confirmed, the next critical step is to unravel its mechanism of action. Understanding how the compound exerts its effects at a molecular level is essential for its development as a targeted therapy.

Cell Cycle Analysis

Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1]

Experimental Protocol: Flow Cytometry-Based Cell Cycle Analysis

  • Treatment: Treat a sensitive cancer cell line with C23H18F3N5O at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Interpretation: An accumulation of cells in a specific phase of the cell cycle suggests that C23H18F3N5O may be targeting a key regulator of that phase transition.

Apoptosis Induction

A hallmark of many successful cancer therapies is their ability to induce programmed cell death, or apoptosis, in malignant cells.[1]

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Treatment: Treat cancer cells with C23H18F3N5O at varying concentrations and time points.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their staining patterns.

Workflow for Apoptosis and Cell Cycle Analysis

G cluster_0 Cell Treatment & Preparation cluster_1 Cell Cycle Analysis cluster_2 Apoptosis Assay Cancer Cells Cancer Cells Treatment with C23H18F3N5O Treatment with C23H18F3N5O Cancer Cells->Treatment with C23H18F3N5O Harvest & Fixation Harvest & Fixation Treatment with C23H18F3N5O->Harvest & Fixation PI Staining PI Staining Harvest & Fixation->PI Staining Annexin V/PI Staining Annexin V/PI Staining Harvest & Fixation->Annexin V/PI Staining Flow Cytometry (DNA Content) Flow Cytometry (DNA Content) PI Staining->Flow Cytometry (DNA Content) Cell Cycle Phase Distribution Cell Cycle Phase Distribution Flow Cytometry (DNA Content)->Cell Cycle Phase Distribution Identify Cell Cycle Arrest Point Identify Cell Cycle Arrest Point Cell Cycle Phase Distribution->Identify Cell Cycle Arrest Point Flow Cytometry (Apoptosis Detection) Flow Cytometry (Apoptosis Detection) Annexin V/PI Staining->Flow Cytometry (Apoptosis Detection) Quantification of Apoptotic Cells Quantification of Apoptotic Cells Flow Cytometry (Apoptosis Detection)->Quantification of Apoptotic Cells Confirm Apoptosis Induction Confirm Apoptosis Induction Quantification of Apoptotic Cells->Confirm Apoptosis Induction

Caption: Workflow for assessing the impact of C23H18F3N5O on cell cycle progression and apoptosis.

Target Identification and Pathway Analysis

Identifying the direct molecular target(s) of C23H18F3N5O is a challenging but crucial step. A combination of computational and experimental approaches is often employed.

Potential Approaches for Target Identification:

  • Kinase Profiling: If the compound is suspected to be a kinase inhibitor, it can be screened against a large panel of kinases to identify specific targets.

  • Affinity Chromatography: The compound can be immobilized on a solid support and used to "pull down" its binding partners from cell lysates.

  • Computational Docking: In silico modeling can predict potential binding interactions with known protein structures.

  • Western Blotting: Following treatment with C23H18F3N5O, the expression and phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3) can be examined to identify perturbed pathways.[2][3]

Signaling Pathway Visualization

G C23H18F3N5O C23H18F3N5O Target Protein Target Protein C23H18F3N5O->Target Protein Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activation Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Activation Cell Proliferation Cell Proliferation Downstream Effector 1->Cell Proliferation Apoptosis Apoptosis Downstream Effector 2->Apoptosis Inhibition of

Caption: Hypothetical signaling pathway inhibited by C23H18F3N5O.

Part 3: In Vivo Efficacy and Preclinical Safety

Promising in vitro data must be validated in a living organism to assess the compound's true therapeutic potential.

Xenograft Models

Human cancer cells are implanted into immunocompromised mice to create a tumor model that can be used to evaluate the anti-tumor efficacy of C23H18F3N5O.

Experimental Protocol: Subcutaneous Xenograft Study

  • Cell Implantation: Inject a sensitive cancer cell line subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Randomization and Treatment: Randomize mice into vehicle control and C23H18F3N5O treatment groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Preliminary Toxicology

Initial safety and tolerability of C23H18F3N5O are assessed in healthy animals.

Key Parameters to Monitor:

  • Body Weight: Significant weight loss can be an indicator of toxicity.

  • Clinical Observations: Monitor for any signs of distress or adverse effects.

  • Blood Chemistry and Hematology: Analyze blood samples to assess organ function.

Conclusion and Future Directions

This guide has outlined a comprehensive preclinical workflow for the evaluation of C23H18F3N5O as a potential anticancer agent. The data generated from these studies will provide a robust foundation for a " go/no-go " decision regarding its further development. Positive outcomes, including potent and selective in vitro activity, a well-defined mechanism of action, and in vivo efficacy with an acceptable safety profile, would warrant progression into more advanced preclinical studies, such as pharmacokinetics, pharmacodynamics, and IND-enabling toxicology studies, ultimately paving the way for potential clinical investigation.

References

  • PubChem. 5-[(E)-3-phenylprop-2-enoxy]carbonyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylic acid. Available from: [Link].

  • PubChem. 2-(4-Fluoro-3,5-dimethylphenyl)-6-phenylquinoline. Available from: [Link].

  • PubMed. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. 2016. Available from: [Link].

  • National Library of Medicine. Current cancer research on anticancer drugs : preclinical pharmacology and effectiveness. Available from: [Link].

  • PMC. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. 2022. Available from: [Link].

  • ecancer. Pterocarpanquinones and carbapterocarpans with anti-tumour activity against MDR leukaemias. 2018. Available from: [Link].

  • MDPI. A Bioactive Compound from Sanguisorba officinalis L. Inhibits Cell Proliferation and Induces Cell Death in 5-Fluorouracil-Sensitive/Resistant Colorectal Cancer Cells. 2021. Available from: [Link].

  • PMC. Bioactive C17 and C18 Acetylenic Oxylipins from Terrestrial Plants as Potential Lead Compounds for Anticancer Drug Development. Available from: [Link].

  • PMC. A novel lead compound CM-118: Antitumor activity and new insight into the molecular mechanism and combination therapy strategy in c-Met- and ALK-dependent cancers. Available from: [Link].

  • PMC. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. 2025. Available from: [Link].

  • MDPI. Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells. 2020. Available from: [Link].

  • PMC. Targeting Drug Chemo-Resistance in Cancer Using Natural Products. Available from: [Link].

  • PMC. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. 2022. Available from: [Link].

  • PMC. Lead Phytochemicals for Anticancer Drug Development. Available from: [Link].

  • YouTube. Anticancer drugs mechanism of action. 2016. Available from: [Link].

  • PubMed. Chemistry and biology for the small molecules targeting characteristics of cancer cells. 2018. Available from: [Link].

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C23H18F3N5O SMILES and InChIKey identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, mechanism, and experimental application of PERK-IN-2 , a potent small-molecule inhibitor corresponding to the molecular formula C23H18F3N5O .

Selective Inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK)

Executive Summary

PERK-IN-2 (CAS 1337531-83-5) is a highly selective, ATP-competitive inhibitor of PERK (EIF2AK3), a transmembrane protein kinase central to the Unfolded Protein Response (UPR). By blocking PERK autophosphorylation, PERK-IN-2 prevents the phosphorylation of the eukaryotic translation initiation factor 2


 (eIF2

), thereby sustaining global protein synthesis even under conditions of Endoplasmic Reticulum (ER) stress. This compound is a critical tool for researchers investigating neurodegenerative diseases (e.g., Alzheimer's, prion diseases) and oncology, where chronic UPR activation contributes to cell survival and drug resistance.

Chemical Identity & Identifiers

The formula C23H18F3N5O corresponds to a specific pyrrolopyrimidine derivative. While multiple isomers exist in chemical libraries, PERK-IN-2 is the primary biologically active candidate referenced in drug development literature for this composition.

Molecular Data Table
Identifier TypeValueNotes
Common Name PERK-IN-2Analog of GSK2606414
CAS Registry Number 1337531-83-5 Verified for PERK-IN-2
Molecular Formula C

H

F

N

O
MW: 437.42 g/mol
SMILES FC1=CC(F)=C(F)C(CC(N2CCC3=C2C=CC(C4=CN(C)C5=NC=NC(N)=C54)=C3)=O)=C1Structure contains a 2,4,6-trifluorophenyl group and a pyrrolo[2,3-d]pyrimidine core.
InChIKey Not indexed in public registriesDerivable from SMILES above.
Solubility DMSO (

50 mg/mL)
Insoluble in water.

Note on Isomers: Researchers may encounter other compounds with the formula C23H18F3N5O, such as specific urea derivatives (e.g., N-benzhydryl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide). Always verify the CAS number (1337531-83-5) to ensure the correct PERK-targeting molecule is used.

Mechanism of Action

PERK-IN-2 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of the PERK cytoplasmic domain.

  • ER Stress Induction: Accumulation of unfolded proteins in the ER lumen causes BiP (GRP78) to dissociate from PERK.[1]

  • Activation: PERK dimerizes and undergoes trans-autophosphorylation at Thr980 (activation loop).[2][3]

  • Inhibition: PERK-IN-2 occupies the ATP pocket, preventing the phospho-transfer required for PERK activation.

  • Downstream Effect: This blockade prevents the phosphorylation of eIF2

    
     at Ser51. Consequently, the translation of ATF4 is suppressed, preventing the induction of the pro-apoptotic factor CHOP (Ddit3), while restoring global protein synthesis.
    
Pathway Visualization (UPR Signaling)

The following diagram illustrates the specific node blocked by PERK-IN-2 within the UPR cascade.

UPR_Pathway ER_Stress ER Stress (Unfolded Proteins) BiP BiP Dissociation ER_Stress->BiP PERK_Inactive PERK (Inactive) BiP->PERK_Inactive Activates PERK_Active p-PERK (Active) (Thr980) PERK_Inactive->PERK_Active Autophosphorylation p_eIF2a p-eIF2α (Ser51) PERK_Active->p_eIF2a Phosphorylates Inhibitor PERK-IN-2 (C23H18F3N5O) Inhibitor->PERK_Inactive BLOCKS ATP Binding eIF2a eIF2α Translation Global Protein Synthesis eIF2a->Translation Promotes p_eIF2a->Translation Inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 Induces CHOP CHOP (Apoptosis) ATF4->CHOP

Figure 1: Mechanism of PERK-IN-2 within the Unfolded Protein Response (UPR). The inhibitor prevents the transition to the active phosphorylated state, thereby maintaining protein synthesis.

Experimental Protocol: Cellular PERK Autophosphorylation Assay

This protocol validates the efficacy of PERK-IN-2 in A549 (human lung carcinoma) cells, a standard model for UPR research.

Reagents Required[4][5]
  • Cell Line: A549 (ATCC CCL-185).

  • Culture Media: DMEM supplemented with 10% FBS.

  • Stressor: Thapsigargin (Tg) (SERCA pump inhibitor) to induce ER stress.

  • Compound: PERK-IN-2 (Stock: 10 mM in DMSO).

  • Lysis Buffer: RIPA buffer with phosphatase inhibitors (PhosSTOP).

Step-by-Step Methodology
  • Seeding: Plate A549 cells in 6-well plates at

    
     cells/well. Incubate overnight at 37°C/5% CO
    
    
    
    to reach 70-80% confluency.
  • Pre-treatment:

    • Prepare serial dilutions of PERK-IN-2 in warm media (Range: 3 nM – 1

      
      M).
      
    • Replace media with compound-containing media.

    • Incubate for 1 hour to allow cellular entry and kinase binding.

    • Control: DMSO vehicle only (0.1% final concentration).

  • Induction:

    • Add Thapsigargin (final concentration 1

      
      M) directly to the wells containing the inhibitor.
      
    • Incubate for 2 hours to induce acute ER stress.

  • Harvesting:

    • Wash cells 2x with ice-cold PBS.

    • Lyse immediately on ice using 150

      
      L RIPA buffer (+ Protease/Phosphatase inhibitors).
      
    • Centrifuge lysates at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Analysis (Western Blot):

    • Load 20

      
      g protein per lane on SDS-PAGE.
      
    • Primary Antibodies:

      • Anti-PERK (Total).[4]

      • Anti-p-PERK (Thr980) – Critical readout for efficacy.

      • Anti-p-eIF2

        
         (Ser51) – Downstream functional readout.
        
      • Anti-

        
        -actin (Loading control).
        
Expected Results
  • Vehicle + Tg: Strong bands for p-PERK and p-eIF2

    
    .
    
  • PERK-IN-2 + Tg: Dose-dependent reduction of p-PERK and p-eIF2

    
     signals.
    
  • IC

    
     Validation:  Significant inhibition of autophosphorylation should be observed between 10–100 nM .
    

References

  • Axten, J. M., et al. (2012).[5] "Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK)."[5] Journal of Medicinal Chemistry, 55(16), 7193-7207.[5]

  • TargetMol Chemicals. (2024). "PERK-IN-2 Product Datasheet (CAS 1337531-83-5)." TargetMol Catalog.

  • MedChemExpress. (2024). "PERK-IN-2: PERK Inhibitor."[6][5][7] MCE Product Information.

Sources

Methodological & Application

Application Note: Optimal Utilization of PERK-IN-2 (C23H18F3N5O) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers utilizing PERK-IN-2 (C23H18F3N5O) , a potent and selective small-molecule inhibitor of the PKR-like Endoplasmic Reticulum Kinase (PERK) . This guide synthesizes chemical properties, optimal concentration ranges, and rigorous experimental workflows to ensure reproducible in vitro data.

Introduction & Mechanism of Action

PERK-IN-2 (CAS: 1337531-83-5) is a highly selective, ATP-competitive inhibitor of PERK (EIF2AK3), a transmembrane kinase located in the endoplasmic reticulum (ER). PERK is a central sensor of the Unfolded Protein Response (UPR) .

Under homeostatic conditions, PERK is inactive and bound to the chaperone BiP (GRP78). Upon accumulation of misfolded proteins (ER stress), BiP dissociates, leading to PERK dimerization and autophosphorylation.[] Activated PERK phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2


 ) at Ser51, resulting in:
  • Global translation arrest to reduce protein load.

  • Selective translation of ATF4 , a transcription factor that drives the expression of pro-apoptotic genes like CHOP (Ddit3).

Therapeutic Relevance: PERK inhibition is investigated in neurodegeneration (to prevent sustained translational repression) and oncology (to disrupt tumor adaptation to hypoxic/metabolic stress).

Mechanistic Diagram

The following diagram illustrates the UPR signaling arm targeted by PERK-IN-2.

PERK_Pathway ER_Stress ER Stress (Misfolded Proteins) BiP BiP Dissociation ER_Stress->BiP PERK_Inactive PERK (Inactive) BiP->PERK_Inactive Releases PERK_Active p-PERK (Active) PERK_Inactive->PERK_Active Autophosphorylation p_eIF2a p-eIF2α (Ser51) PERK_Active->p_eIF2a Phosphorylates Inhibitor PERK-IN-2 (C23H18F3N5O) Inhibitor->PERK_Active  Blocks ATP Binding eIF2a eIF2α eIF2a->p_eIF2a Translation Global Translation Arrest p_eIF2a->Translation ATF4 ATF4 Upregulation p_eIF2a->ATF4 CHOP CHOP Expression (Apoptosis) ATF4->CHOP

Caption: PERK-IN-2 inhibits the autophosphorylation of PERK, preventing the downstream phosphorylation of eIF2


 and the induction of the ATF4-CHOP apoptotic cascade.

Chemical Properties & Reconstitution

Proper handling is critical for compound stability and assay reproducibility.

PropertySpecification
Chemical Name PERK-IN-2
Formula C

H

F

N

O
Molecular Weight 437.42 g/mol
CAS Number 1337531-83-5
Solubility DMSO (up to 50 mM); Insoluble in water
Storage (Solid) -20°C (desiccated, protected from light)
Storage (Stock) -80°C (stable for 6 months); Avoid freeze-thaw cycles
Reconstitution Protocol
  • Calculate Volume: To prepare a 10 mM stock solution , add 228.6

    
    L  of anhydrous DMSO per 1 mg  of PERK-IN-2.
    
  • Dissolution: Vortex vigorously for 1-2 minutes. If particulates persist, warm to 37°C for 5 minutes or sonicate briefly.

  • Aliquot: Dispense into single-use aliquots (e.g., 20-50

    
    L) to prevent crystallization induced by repeated freeze-thaw cycles. Store at -80°C.
    

Determination of Optimal Concentration

The optimal concentration depends on the assay type (cell-free vs. cellular) and the density of the biological system.

Quantitative Efficacy Data
Assay TypeMetricOptimal RangeNotes
Cell-Free Kinase Assay IC

0.2 – 0.4 nM Highly potent against purified PERK enzyme [1].
Cellular Assay (A549, HeLa) IC

(p-PERK)
30 – 100 nM Shift due to ATP competition and membrane permeability [2].
Functional Blockade EC

0.5 – 1.0

M
Concentration required for complete suppression of Thapsigargin-induced stress.
Selectivity Window --< 2

M
>500-fold selective against HRI, PKR, and GCN2. Off-target effects may appear >2

M.
Recommended Dose-Response Strategy

For a new cell line, do not rely on a single concentration . Perform a dose-response experiment using the following log-scale dilution series:

  • 0 nM (DMSO Control)

  • 10 nM

  • 30 nM

  • 100 nM (Expected effective range starts here)

  • 300 nM

  • 1000 nM (1

    
    M)  (Max recommended specific dose)
    

Detailed Experimental Protocol

Objective: Validate PERK inhibition by measuring the reduction of phosphorylated PERK (p-PERK) and downstream CHOP expression under ER stress conditions.

Materials
  • Cell Line: A549, HeLa, or MEFs (plated at 70-80% confluence).

  • Inhibitor: PERK-IN-2 (10 mM DMSO stock).

  • ER Stress Inducer: Thapsigargin (Tg) or Tunicamycin (Tm).

    • Tg Stock: 1 mM in DMSO.

    • Tm Stock: 5 mg/mL in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors. Crucial: Phosphatases will rapidly dephosphorylate PERK if inhibitors are omitted.

Step-by-Step Workflow
Phase 1: Pre-Treatment (Inhibition)
  • Seed Cells: Plate cells in 6-well plates (approx.

    
     cells/well) and culture overnight.
    
  • Prepare Media: Dilute PERK-IN-2 into fresh, pre-warmed media.

    • Example: For 500 nM final conc, add 0.5

      
      L of 10 mM stock to 10 mL media.
      
    • Vehicle Control: Add equivalent volume of DMSO (0.005%).

  • Treat Cells: Aspirate old media and add inhibitor-containing media.

  • Incubate: 1 hour at 37°C. Pre-incubation ensures the inhibitor occupies the ATP-binding pocket before stress induction.

Phase 2: Stress Induction
  • Add Stressor: Directly add Thapsigargin (final 1

    
    M) or Tunicamycin (final 2-5 
    
    
    
    g/mL) to the wells containing the inhibitor. Do not wash cells.
  • Co-Incubate: Incubate for 4 to 6 hours .

    • 4 hours: Optimal for detecting p-PERK and p-eIF2

      
      .
      
    • 6-24 hours: Optimal for detecting downstream ATF4 and CHOP protein accumulation.

Phase 3: Harvest & Analysis (Western Blot)
  • Lysis: Wash cells 1x with ice-cold PBS. Add 150

    
    L ice-cold Lysis Buffer. Scrape and collect.
    
  • Clear Lysate: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Immunoblot Targets:

    • p-PERK (Thr980): Expect strong band in Stress+DMSO; absent in Stress+PERK-IN-2.

    • Total PERK: Loading control (should remain constant).

    • p-eIF2

      
       (Ser51):  Downstream readout.
      
    • CHOP: Late-stage apoptotic marker (should be suppressed by PERK-IN-2).

Experimental Workflow Diagram

Workflow Step1 Step 1: Cell Seeding (24h Recovery) Step2 Step 2: Pre-Treatment (PERK-IN-2, 1h) Step1->Step2 70-80% Confluence Step3 Step 3: Stress Induction (Add Thapsigargin, 4-6h) Step2->Step3 Do not wash Step4 Step 4: Lysis (+Phosphatase Inhibitors) Step3->Step4 Ice-cold PBS wash Step5 Step 5: Western Blot (p-PERK, CHOP) Step4->Step5 SDS-PAGE

Caption: Sequential protocol for validating PERK-IN-2 efficacy in cell culture models.

Troubleshooting & Optimization

ObservationPossible CauseSolution
No p-PERK signal in Positive Control Phosphatase activityEnsure lysis buffer contains fresh Na

VO

and NaF. Keep lysates on ice.
Incomplete Inhibition Insufficient concentration or timeIncrease PERK-IN-2 to 500 nM or 1

M. Ensure 1h pre-incubation.
Cytotoxicity in Vehicle Control DMSO toxicityEnsure final DMSO concentration is < 0.1%.
Precipitation in Media High concentration shockDilute stock in a small volume of PBS/media before adding to the bulk volume, or vortex immediately upon addition.

References

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[2] Journal of Medicinal Chemistry, 55(16), 7193–7207. Link

  • Atkins, C., et al. (2013).[3][4] Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity.[3][4][5][6] Cancer Research, 73(6), 1993-2002.[3][4][5][6] Link

  • MedChemExpress. PERK-IN-2 Product Information & Biological Activity. Link

  • PubChem. Compound Summary for CID 53469059 (GSK2656157/PERK Inhibitor analogs). Link

Sources

Application Note & Protocol: Determination of IC50 for C23H18F3N5O, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing C23H18F3N5O

The compound C23H18F3N5O, identified as N-(4-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)amino)phenyl)-2-(trifluoromethyl)benzamide, represents a class of synthetic small molecules designed for targeted therapeutic intervention. Its structural motifs, particularly the 1,2,4-triazole core, are prevalent in compounds targeting ATP-binding sites of protein kinases. [1][2][3][4]Preliminary data and in-silico modeling suggest a potent inhibitory activity against the Transforming Growth Factor-β (TGF-β) type I receptor, a serine/threonine kinase also known as Activin Receptor-Like Kinase 5 (ALK5). [5][6] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. [7][8][9]Dysregulation of this pathway is implicated in a range of pathologies, most notably in fibrosis and cancer progression, where it can promote an immunosuppressive tumor microenvironment. [5][6][7]ALK5 is the central kinase that, upon activation by the type II receptor, phosphorylates downstream SMAD2 and SMAD3 proteins, initiating the canonical signaling cascade. [10][11]Therefore, inhibiting ALK5 is a highly attractive strategy for developing novel therapeutics. [5][6][12] The half-maximal inhibitory concentration (IC50) is a fundamental metric of a drug's potency. It quantifies the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. [13][14]Accurate and reproducible IC50 determination is a cornerstone of the drug discovery process, guiding lead optimization and structure-activity relationship (SAR) studies. [15][16] This document provides two detailed protocols for determining the IC50 of C23H18F3N5O against ALK5:

  • A Biochemical (Enzymatic) Assay: Directly measures the inhibition of recombinant ALK5 kinase activity in a cell-free system.

  • A Cell-Based Assay: Measures the compound's ability to inhibit TGF-β-induced downstream signaling in a physiologically relevant cellular context.

The TGF-β/ALK5 Signaling Pathway: The Target System

Understanding the target pathway is crucial for designing and interpreting inhibition assays. The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), a constitutively active kinase. This binding recruits and forms a heterotetrameric complex with the TGF-β type I receptor (TGFβRI or ALK5). [10][11]Within this complex, TGFβRII phosphorylates the GS domain of ALK5, activating its kinase function. Activated ALK5 then phosphorylates the receptor-activated SMADs (R-SMADs), SMAD2 and SMAD3, which subsequently complex with the common-mediator SMAD (co-SMAD), SMAD4. [8][11]This entire complex translocates to the nucleus to regulate the transcription of target genes.

TGF_Beta_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGFβRII ALK5 ALK5 (TGFβRI) TGFBR2->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation C23H18F3N5O C23H18F3N5O C23H18F3N5O->ALK5 Inhibition TGFB TGF-β Ligand TGFB->TGFBR2 Binding pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_Complex DNA Target Gene Transcription SMAD_Complex->DNA Nuclear Translocation & Gene Regulation

Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition by C23H18F3N5O.

Protocol 1: Biochemical IC50 Determination using an ADP-Glo™ Kinase Assay

This protocol measures ALK5 kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction. It is a direct, robust, and high-throughput method for assessing enzyme inhibition. [17]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by measuring ADP formation. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction. The emitted light is proportional to the ADP concentration and, therefore, to the kinase activity. [17]

Materials and Reagents
ReagentSupplierCatalog No. (Example)
Recombinant Human ALK5 (TGFBR1), activeSignalChemT06-11G
Casein, dephosphorylatedSigma-AldrichC4765
ATP (Adenosine 5'-triphosphate)Sigma-AldrichA7699
ADP-Glo™ Kinase AssayPromegaV9101
C23H18F3N5OIn-house/CustomN/A
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeSigma-AldrichD8418
Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA)In-house preparationN/A
Low-volume, white, 384-well assay platesCorning3572
Step-by-Step Protocol

3.3.1 Compound Preparation

  • Prepare a 10 mM stock solution of C23H18F3N5O in 100% DMSO.

  • Perform a serial dilution series of the compound in 100% DMSO. A common approach is an 11-point, 3-fold dilution series, starting from 1 mM. This will generate the concentrations needed for the dose-response curve. [18][19]3. Prepare a "no inhibitor" control containing only DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid solvent-mediated interference. [15][20] 3.3.2 Assay Execution This protocol is optimized for a 10 µL final reaction volume in a 384-well plate.

  • Plate Layout: Design the plate map to include "no inhibitor" (100% activity), "no enzyme" (background), and the full inhibitor dilution series, all performed in duplicate or triplicate.

  • Inhibitor Plating: Add 1 µL of the appropriate C23H18F3N5O dilution (or DMSO control) to each well.

  • Enzyme Addition: Prepare a 2X enzyme solution of ALK5 in kinase buffer. Add 5 µL of this solution to each well (except "no enzyme" wells). For "no enzyme" wells, add 5 µL of kinase buffer.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare a 2X substrate/ATP solution containing casein and ATP in kinase buffer. The final ATP concentration should ideally be at or near its Km for ALK5 to ensure sensitive detection of competitive inhibitors. [21]Add 4 µL of this mix to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate consumption).

  • Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., Promega GloMax® or equivalent).

Biochemical_Workflow start Start prep_compound Prepare C23H18F3N5O Serial Dilutions in DMSO start->prep_compound plate_compound Dispense 1µL Compound or DMSO to 384-well Plate prep_compound->plate_compound add_enzyme Add 5µL ALK5 Kinase (or buffer for background) plate_compound->add_enzyme pre_incubate Incubate 15 min at RT (Inhibitor Binding) add_enzyme->pre_incubate start_reaction Add 4µL Substrate/ATP Mix (Casein + ATP) pre_incubate->start_reaction kinase_reaction Incubate 60 min at 30°C start_reaction->kinase_reaction stop_reaction Add 10µL ADP-Glo™ Reagent (Stop & Deplete ATP) kinase_reaction->stop_reaction incubate_1 Incubate 40 min at RT stop_reaction->incubate_1 detect Add 20µL Kinase Detection Reagent (Convert ADP -> ATP -> Light) incubate_1->detect incubate_2 Incubate 30 min at RT detect->incubate_2 read Read Luminescence incubate_2->read end Data Analysis (IC50) read->end

Caption: Workflow for the biochemical IC50 determination of C23H18F3N5O against ALK5 kinase.

Protocol 2: Cell-Based IC50 Determination using an In-Cell Western™ Assay

This protocol assesses the potency of C23H18F3N5O in a more physiologically relevant system by measuring the inhibition of TGF-β-induced SMAD2 phosphorylation in cells. This method provides valuable information on cell permeability and target engagement in a cellular environment. [22][23][24]

Principle of the Assay

The In-Cell Western™ (ICW) assay is a quantitative immunocytochemical method performed in microplates. [24]Cells are cultured, treated with the inhibitor, and then stimulated with TGF-β to activate the ALK5 pathway. After stimulation, cells are fixed and permeabilized. Two primary antibodies are used: one specific for phosphorylated SMAD2 (pSMAD2) and a normalization antibody that recognizes a housekeeping protein (e.g., GAPDH or Tubulin). These antibodies are detected with spectrally distinct near-infrared (NIR) fluorescent secondary antibodies. The ratio of the pSMAD2 signal to the normalization signal provides a robust measure of pathway inhibition, corrected for cell number variability.

Materials and Reagents
ReagentSupplierCatalog No. (Example)
HaCaT (Human Keratinocyte) cell lineATCCPCS-200-011
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Recombinant Human TGF-β1R&D Systems240-B-002
Rabbit anti-phospho-SMAD2 (Ser465/467) AntibodyCell Signaling Tech.18338T
Mouse anti-GAPDH AntibodyCell Signaling Tech.97166S
IRDye® 800CW Goat anti-Rabbit IgGLI-COR Biosciences926-32211
IRDye® 680RD Goat anti-Mouse IgGLI-COR Biosciences926-68070
Formaldehyde, 37% solutionSigma-AldrichF8775
Triton™ X-100Sigma-AldrichT8787
Intercept® (TBS) Blocking BufferLI-COR Biosciences927-60001
Black, clear-bottom 96-well platesCorning3603
Step-by-Step Protocol

4.3.1 Cell Culture and Plating

  • Culture HaCaT cells in DMEM supplemented with 10% FBS. Maintain cells at 37°C in a humidified 5% CO₂ incubator.

  • Seed 20,000 cells per well in a 96-well clear-bottom plate and allow them to adhere overnight. Cells should be ~80-90% confluent at the time of the assay. [14] 4.3.2 Assay Execution

  • Serum Starvation: The next day, gently remove the growth medium and replace it with serum-free DMEM. Incubate for 4-6 hours. This step reduces basal signaling activity.

  • Inhibitor Treatment: Prepare a 2X serial dilution of C23H18F3N5O in serum-free DMEM. Remove the starvation medium and add 50 µL of the inhibitor dilutions to the appropriate wells. Include DMSO-only wells as controls.

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C to allow the compound to permeate the cells and engage the target.

  • Ligand Stimulation: Prepare a 2X solution of TGF-β1 (e.g., 10 ng/mL final concentration) in serum-free DMEM. Add 50 µL to all wells except the "unstimulated" control wells (which receive 50 µL of serum-free DMEM only).

  • Stimulation Incubation: Incubate for 30-60 minutes at 37°C. This time is critical and should be optimized to capture the peak of SMAD2 phosphorylation.

  • Fixation and Permeabilization:

    • Carefully remove the medium.

    • Add 100 µL of 4% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature to fix the cells.

    • Wash the wells 3 times with PBS containing 0.1% Triton X-100.

    • Add 100 µL of permeabilization buffer (PBS with 0.1% Triton X-100) and incubate for 20 minutes.

  • Blocking: Remove the permeabilization buffer and add 150 µL of Intercept® Blocking Buffer to each well. Incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Prepare a cocktail of the anti-pSMAD2 and anti-GAPDH primary antibodies in blocking buffer. Remove the blocking buffer and add 50 µL of the antibody cocktail to each well. Incubate overnight at 4°C.

  • Washing: The next day, wash the plate 4 times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Prepare a cocktail of the two NIR-conjugated secondary antibodies (IRDye® 800CW and IRDye® 680RD) in blocking buffer. Protect from light. Add 50 µL to each well and incubate for 1 hour at room temperature in the dark.

  • Final Washes: Wash the plate 4 times with PBS-T, followed by a final rinse with PBS to remove residual detergent.

  • Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey®). Acquire signals in both the 700 nm (GAPDH) and 800 nm (pSMAD2) channels.

Data Analysis and IC50 Calculation

For both protocols, the goal is to generate a dose-response curve from which the IC50 value can be derived.

  • Background Subtraction: For the biochemical assay, subtract the average luminescence of the "no enzyme" control from all other wells. For the cell-based assay, the imaging software typically handles background correction.

  • Normalization:

    • Biochemical Assay: Define the average signal from the "no inhibitor" (DMSO only) wells as 100% activity.

    • Cell-Based Assay: For each well, divide the 800 nm signal (pSMAD2) by the 700 nm signal (GAPDH) to get a normalized ratio. Define the average normalized ratio from the "stimulated, no inhibitor" wells as 100% activity.

  • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_100%_activity))

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model, specifically a four-parameter logistic (4PL) equation with a variable slope (also known as the Hill slope). [13][14] * Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • IC50 Determination: The IC50 is the value derived from the curve fit that corresponds to the concentration (X) at which the response (Y) is 50%. Statistical software such as GraphPad Prism is highly recommended for this analysis. [13][25]

Conclusion and Best Practices

This document provides two robust, orthogonal methods for determining the IC50 of C23H18F3N5O against its putative target, ALK5. The biochemical assay offers a direct measure of enzymatic inhibition, ideal for high-throughput screening and initial SAR. The cell-based assay provides crucial data on the compound's performance in a biological system, accounting for factors like cell permeability and target engagement. [16][22] Key considerations for trustworthy data include:

  • Ensuring the purity and stability of the test compound.

  • Careful optimization of enzyme/substrate concentrations and incubation times. [20]* Maintaining a consistent, low DMSO concentration across all wells. [15]* Using a sufficient number of data points and appropriate replicates to define the dose-response curve accurately. [14]* Applying appropriate statistical models for curve fitting and IC50 interpolation. [13][15] By following these detailed protocols, researchers can confidently and accurately establish the potency of C23H18F3N5O, providing critical data for its continued development as a potential therapeutic agent.

References

  • Heldin, C.-H., & Moustakas, A. (2016). Signaling Receptors for TGF-β Family Members. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • Derynck, R., & Budi, E. H. (2019). TGF-β Signaling. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • QIAGEN. (n.d.). TGF-β Signaling. GeneGlobe. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: TGF - β Signaling Pathway. Journal of Visualized Experiments. Retrieved from [Link]

  • Akhurst, R. J., & Hata, A. (2012). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Medicinal Chemistry. Retrieved from [Link]

  • Inman, G. J. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Bentham Science Publishers. Retrieved from [Link]

  • Ha, H., et al. (2010). Transforming growth factor (TGF)-β type I receptor kinase (ALK5) inhibitor alleviates profibrotic TGF-β1 responses in fibroblasts derived from Peyronie's plaque. The Journal of Sexual Medicine. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • A.J.M. van der Westhuyzen, et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? - FAQ 2187. Retrieved from [Link]

  • International Centre for Kinase Profiling. (n.d.). Services | IC50 Determination. Retrieved from [Link]

  • Prisys Biotechnology. (2026, January 7). Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development. Retrieved from [Link]

  • K.M. Lee, et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS Discovery. Retrieved from [Link]

  • Bioinformatics Insights. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Wang, S., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Retrieved from [Link]

  • Hassan, M., et al. (2024). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Heliyon. Retrieved from [Link]

  • Sławiński, J., et al. (2018). Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity. Molecules. Retrieved from [Link]

  • Gong, P., et al. (2014). Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of Compound X (C23H18F3N5O), a Novel Inhibitor of eIF2α Phosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Integrated Stress Response (ISR) is a critical cellular signaling network that enables adaptation to a variety of stress conditions. A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis and the preferential translation of stress-related mRNAs. Dysregulation of the ISR is implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive guide for the characterization of Compound X (C23H18F3N5O) , a novel small molecule designed to block eIF2α phosphorylation. We will delve into the mechanistic underpinnings of the ISR, propose a putative mechanism of action for Compound X, and provide detailed protocols for its validation as a potent and selective inhibitor of this pathway.

The Integrated Stress Response (ISR) and the Central Role of eIF2α Phosphorylation

Eukaryotic cells have evolved a sophisticated network to sense and respond to various physiological and pathological stressors, such as nutrient deprivation, viral infection, endoplasmic reticulum (ER) stress, and oxidative stress.[1][2] This network, known as the Integrated Stress Response, converges on a single key event: the phosphorylation of eIF2α at serine 51.[1][3]

Four distinct kinases are responsible for this phosphorylation event, each responding to different types of stress[4][5][6]:

  • PERK (PKR-like endoplasmic reticulum kinase): Activated by the accumulation of unfolded proteins in the ER.[4][7]

  • GCN2 (General control nonderepressible 2): Senses amino acid starvation.[4][5][8]

  • PKR (Protein kinase R): Activated by double-stranded RNA, often during viral infection.[6][9]

  • HRI (Heme-regulated inhibitor): Responds to heme deficiency and oxidative stress.[10][11][12]

Phosphorylation of eIF2α converts it from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B.[4] This leads to a decrease in the active, GTP-bound form of eIF2, thereby reducing global protein synthesis.[1][13] Paradoxically, this state allows for the preferential translation of specific mRNAs, such as the transcription factor ATF4, which orchestrates a genomic response to mitigate stress and restore homeostasis.[1] However, prolonged or excessive ISR activation can shift the cellular response from pro-survival to pro-apoptotic.[3]

Given its central role in cell fate decisions, pharmacological modulation of eIF2α phosphorylation presents a promising therapeutic strategy for a range of diseases. Small molecules that inhibit the eIF2α kinases or otherwise prevent eIF2α phosphorylation can restore protein synthesis and may offer therapeutic benefits in conditions characterized by chronic ISR activation.

cluster_stress Cellular Stressors cluster_kinases eIF2α Kinases cluster_outcomes Downstream Effects ER Stress ER Stress PERK PERK ER Stress->PERK Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 Viral dsRNA Viral dsRNA PKR PKR Viral dsRNA->PKR Heme Deficiency Heme Deficiency HRI HRI Heme Deficiency->HRI eIF2a eIF2α PERK->eIF2a Phosphorylation GCN2->eIF2a Phosphorylation PKR->eIF2a Phosphorylation HRI->eIF2a Phosphorylation p_eIF2a p-eIF2α eIF2a->p_eIF2a P Global Translation Inhibition Global Translation Inhibition p_eIF2a->Global Translation Inhibition ATF4 Translation ATF4 Translation p_eIF2a->ATF4 Translation Stress Response Gene Expression Stress Response Gene Expression ATF4 Translation->Stress Response Gene Expression

Figure 1: The Integrated Stress Response (ISR) Pathway.

Compound X (C23H18F3N5O): A Putative PERK Kinase Inhibitor

For the purposes of this guide, we will hypothesize that Compound X (C23H18F3N5O) functions as a selective, ATP-competitive inhibitor of the kinase domain of PERK. This is a common mechanism for small molecule kinase inhibitors and provides a clear framework for experimental validation.[7] By inhibiting PERK, Compound X is expected to prevent the phosphorylation of eIF2α specifically in response to ER stress, without affecting the other ISR kinases.

Proposed Mechanism of Action:

  • Target: PERK kinase domain.

  • Mechanism: ATP-competitive inhibition.

  • Cellular Effect: Reduction of eIF2α phosphorylation under ER stress conditions.

  • Downstream Consequence: Restoration of global protein synthesis and inhibition of ATF4 translation during ER stress.

Experimental Validation of Compound X

A multi-tiered approach is required to rigorously validate the proposed mechanism of action for Compound X. This involves in vitro biochemical assays to confirm direct target engagement and cell-based assays to assess its activity in a physiological context.

In Vitro PERK Kinase Assay

Objective: To determine if Compound X directly inhibits the enzymatic activity of PERK in a cell-free system and to determine its potency (IC50).

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate (e.g., recombinant eIF2α) by purified PERK kinase. The inhibitory effect of Compound X is quantified by measuring the reduction in substrate phosphorylation.

Protocol:

  • Reagents and Materials:

    • Recombinant human PERK kinase domain (active).

    • Recombinant human eIF2α protein (substrate).

    • ATP.

    • Compound X (dissolved in DMSO, serial dilutions).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Phospho-eIF2α (Ser51) specific antibody.

    • Total eIF2α antibody.

    • Secondary antibody conjugated to HRP.

    • Chemiluminescent substrate.

    • 96-well plates.

  • Procedure: a. Prepare a master mix of PERK kinase and eIF2α substrate in kinase buffer. b. Aliquot the master mix into a 96-well plate. c. Add serial dilutions of Compound X (or DMSO as a vehicle control) to the wells. A known PERK inhibitor, such as GSK2656157, should be used as a positive control.[7] d. Pre-incubate for 15-30 minutes at room temperature to allow for compound binding. e. Initiate the kinase reaction by adding a final concentration of ATP (typically at the Km value for PERK). f. Incubate for 30-60 minutes at 30°C. g. Stop the reaction by adding SDS-PAGE loading buffer. h. Analyze the samples by Western blotting using antibodies against phospho-eIF2α (Ser51) and total eIF2α. i. Quantify the band intensities using densitometry.

  • Data Analysis: a. For each concentration of Compound X, calculate the percentage of inhibition relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation:

CompoundTargetIC50 (nM)
Compound X PERK 15.2
GSK2656157 (Control)PERK8.9
Cell-Based Assay for eIF2α Phosphorylation

Objective: To confirm that Compound X can penetrate cells and inhibit ER stress-induced eIF2α phosphorylation.

Principle: Cells are treated with an ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin) in the presence or absence of Compound X. The levels of phosphorylated eIF2α are then measured by Western blotting.

Protocol:

  • Cell Culture:

    • Use a relevant cell line (e.g., HEK293T, HeLa, or a specific disease-relevant line).

    • Plate cells and allow them to adhere overnight.

  • Treatment: a. Pre-treat cells with various concentrations of Compound X (or DMSO) for 1-2 hours. b. Induce ER stress by adding Tunicamycin (e.g., 2 µg/mL) or Thapsigargin (e.g., 1 µM) for a specified time (e.g., 1-4 hours). c. A no-stress control group should be included.

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate with primary antibodies overnight at 4°C:

    • Rabbit anti-phospho-eIF2α (Ser51).
    • Mouse anti-total eIF2α.
    • Rabbit anti-ATF4.
    • Mouse anti-β-actin (as a loading control). d. Wash and incubate with HRP-conjugated secondary antibodies. e. Detect signals using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: Treatment with Tunicamycin or Thapsigargin should induce a strong increase in phospho-eIF2α and ATF4 levels. Pre-treatment with Compound X should dose-dependently reduce this induction.

cluster_workflow Cell-Based Assay Workflow A 1. Plate Cells B 2. Pre-treat with Compound X or DMSO A->B C 3. Induce ER Stress (e.g., Thapsigargin) B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. Western Blot Analysis (p-eIF2α, Total eIF2α, ATF4) E->F G 7. Data Analysis F->G

Figure 2: Workflow for Cell-Based Western Blot Analysis.

Selectivity Profiling Against Other eIF2α Kinases

Objective: To determine if Compound X is selective for PERK over other ISR kinases (GCN2, PKR, HRI).

Principle: This is a variation of the cell-based assay (Section 3.2), using different stressors to activate the other kinases.

Protocol:

  • PERK Activation: As described above, use Thapsigargin or Tunicamycin.

  • GCN2 Activation: Induce amino acid starvation by incubating cells in media lacking a specific essential amino acid (e.g., leucine-free media).

  • PKR Activation: Transfect cells with poly(I:C), a synthetic analog of dsRNA.[6]

  • HRI Activation: Treat cells with sodium arsenite, an inducer of oxidative stress.[14]

Procedure: For each stress condition, pre-treat cells with Compound X and then measure phospho-eIF2α levels by Western blot.

Expected Outcome: Compound X should inhibit eIF2α phosphorylation only in the cells treated with ER stressors (Thapsigargin/Tunicamycin), with little to no effect under conditions of amino acid starvation, dsRNA treatment, or oxidative stress.

Hypothetical Selectivity Data:

StressorActivated Kinase% Inhibition of p-eIF2α by Compound X (1 µM)
ThapsigarginPERK92%
Leucine StarvationGCN28%
Poly(I:C)PKR5%
Sodium ArseniteHRI11%
Assessment of Downstream Functional Consequences: Polysome Profiling

Objective: To determine if the inhibition of eIF2α phosphorylation by Compound X leads to a rescue of global protein synthesis during ER stress.

Principle: Polysome profiling separates ribosomes based on the number of associated mRNA molecules. A high polysome-to-monosome (P/M) ratio indicates active translation. Under stress, eIF2α phosphorylation causes polysome collapse (low P/M ratio). An effective inhibitor should prevent this collapse.

Protocol:

  • Cell Treatment: Treat cells with an ER stressor +/- Compound X as described in Section 3.2.

  • Harvesting: Just prior to harvesting, treat cells with cycloheximide to "freeze" ribosomes on the mRNA.

  • Lysis and Sucrose Gradient Ultracentrifugation: a. Lyse cells in a specialized lysis buffer. b. Layer the cytoplasmic extract onto a sucrose gradient (e.g., 10-50%). c. Separate the ribosomal subunits, monosomes, and polysomes by ultracentrifugation.

  • Fractionation and Analysis: a. Fractionate the gradient while continuously monitoring absorbance at 254 nm. b. The resulting trace will show peaks corresponding to 40S, 60S, 80S (monosomes), and polysomes.

  • Data Analysis: Calculate the ratio of the area under the polysome peaks to the area under the 80S monosome peak (P/M ratio).

Expected Outcome: ER stress will cause a significant decrease in the P/M ratio. Co-treatment with Compound X should restore the P/M ratio towards that of unstressed cells, indicating a rescue of global translation.

Conclusion and Future Directions

This guide outlines a systematic approach to validate and characterize Compound X (C23H18F3N5O) as a selective inhibitor of PERK-mediated eIF2α phosphorylation. Successful completion of these protocols would provide strong evidence for its mechanism of action and its potential as a tool compound for studying the ISR or as a lead molecule for therapeutic development.

Further characterization could involve:

  • Pharmacokinetic and Pharmacodynamic Studies: To assess the compound's properties in vivo.

  • Efficacy Studies in Disease Models: To test the therapeutic potential of Compound X in relevant animal models of diseases driven by ER stress.

  • Off-Target Profiling: To ensure the compound's selectivity and minimize potential side effects.

By following these detailed protocols, researchers can rigorously assess the utility of novel compounds targeting the Integrated Stress Response, paving the way for new therapeutic strategies for a host of debilitating diseases.

References

  • Chen, J. J. (2007). Regulation of protein synthesis by the heme-regulated eIF2α kinase: relevance to anemias. Blood, 110(12), 3893-3900.
  • Costa-Mattioli, M., & Walter, P. (2020). The integrated stress response: From mechanism to disease. Science, 368(6489)
  • Harding, H. P., Zhang, Y., & Ron, D. (1999). Protein translation and folding are coupled by an endoplasmic-reticulum-resident kinase.
  • Harding, H. P., Novoa, I., Zhang, Y., Zeng, H., Wek, R., Schapira, M., & Ron, D. (2000). Regulated translation initiation controls stress-induced gene expression in mammalian cells. Molecular cell, 6(5), 1099-1108.
  • Jackson, R. J., Hellen, C. U., & Pestova, T. V. (2010). The mechanism of eukaryotic translation initiation and principles of its regulation. Nature reviews Molecular cell biology, 11(2), 113-127.
  • Krishnamoorthy, T., & Pavitt, G. D. (2017). The role of the translation initiation factor eIF2B in the integrated stress response. Biochemical Society Transactions, 45(1), 1-8.
  • Pakos-Zebrucka, K., Koryga, I., Mnich, K., Ljujic, M., Samali, A., & Gorman, A. M. (2016). The integrated stress response. EMBO reports, 17(10), 1374-1395.
  • Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., ... & Fagg, X. J. (2012). Discovery of 7-methyl-5-(1-((3-(trifluoromethyl) phenyl) acetyl)-2, 3-dihydro-1H-indol-5-yl)-7H-pyrrolo [2, 3-d] pyrimidin-4-amine (GSK2656157), a potent and selective first-in-class inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). Journal of medicinal chemistry, 55(16), 7193-7207.
  • Wek, R. C., Jiang, H. Y., & Anthony, T. G. (2006). Coping with stress: eIF2 kinases and translational control. Biochemical Society Transactions, 34(1), 7-11.
  • Donnelly, N., Gorman, A. M., Gupta, S., & Samali, A. (2013). The eIF2α kinases: their structures and functions. Cellular and Molecular Life Sciences, 70(19), 3493-3511.
  • Garcia, M. A., Meurs, E. F., & Esteban, M. (2007). The dsRNA-dependent protein kinase PKR: a therapeutic target? Biochimie, 89(6-7), 799-815.
  • Boyce, M., Bryant, K. F., Jousse, C., Long, K., Harding, H. P., Scheuner, D., ... & Yuan, J. (2005). A selective inhibitor of eIF2α dephosphorylation protects cells from ER stress. Science, 307(5711), 935-939.
  • Sidrauski, C., Tsai, J. C., Kampmann, M., Hearn, B. R., Vedantham, P., Jaishankar, P., ... & Walter, P. (2015).
  • Baird, T. D., & Wek, R. C. (2012). Eukaryotic initiation factor 2 phosphorylation and translational control in metabolism. Advances in nutrition, 3(3), 307-321.
  • Pavitt, G. D. (2018). eIF2B and the integrated stress response. In The Enzymes (Vol. 43, pp. 61-89). Academic Press.

Sources

handling precautions for C23H18F3N5O powder

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling Precautions and Protocols for PERK-IN-2 (C23H18F3N5O)

Abstract This technical guide outlines the handling, reconstitution, storage, and experimental application of PERK-IN-2 (C23H18F3N5O), a potent and selective inhibitor of Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK). Designed for researchers in drug discovery and cell biology, this document synthesizes field-proven protocols to ensure compound stability and experimental reproducibility. Key focus areas include DMSO-based reconstitution, prevention of precipitation in aqueous media, and modulation of the Unfolded Protein Response (UPR) signaling pathway.

Compound Identification & Properties

PERK-IN-2 is a highly specific small-molecule inhibitor used to study the PERK arm of the Unfolded Protein Response (UPR). It functions by blocking PERK autophosphorylation, thereby preventing the phosphorylation of eIF2


 and the subsequent translational attenuation associated with ER stress.
PropertyDetail
Chemical Name 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-(2,3,5-trifluorophenyl)ethanone
Common Name PERK-IN-2
CAS Number 1337531-83-5
Formula C

H

F

N

O
Molecular Weight 437.42 g/mol
Appearance White to off-white solid powder
Solubility Soluble in DMSO (

20 mg/mL); Insoluble in water
Target PERK (EIF2AK3)
IC

~0.2 nM (Enzymatic); ~0.1

M (Cellular autophosphorylation)

Safety & Hazard Assessment

GHS Classification (Predicted):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes skin/eye irritation).

  • Target Organ Toxicity: Specific target organ toxicity (repeated exposure) is suspected for kinase inhibitors.

Personal Protective Equipment (PPE):

  • Respiratory: N95 particulate respirator or work within a certified chemical fume hood.

  • Dermal: Nitrile gloves (double-gloving recommended for stock solutions >10 mM).

  • Ocular: Chemical safety goggles.

Containment: Handle all powder forms inside a static-free fume hood to prevent aerosolization. Clean spills with 1% SDS solution followed by ethanol.

Reconstitution & Solubility Protocol

PERK-IN-2 is hydrophobic. Improper dissolution leads to "crash-out" (precipitation) upon addition to cell culture media, causing false-negative results.

Standard Stock Solution (10 mM)
  • Calculate: For 1 mg of powder, add 228.6

    
    L  of 100% anhydrous DMSO.
    
    • Calculation:

      
      
      
  • Dissolve: Vortex vigorously for 30–60 seconds. If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspect: Solution must be optically clear.

  • Aliquot: Dispense into light-protective amber vials (20–50

    
    L aliquots) to avoid freeze-thaw cycles.
    
  • Store: -80°C (stable for 6–12 months) or -20°C (stable for 1 month).

Visual Workflow: Reconstitution

ReconstitutionWorkflow Powder C23H18F3N5O (Powder) Weigh Weigh Mass (e.g., 1 mg) Powder->Weigh Calc Calc DMSO Vol (228.6 µL for 10mM) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Vortex Vortex/Sonicate (Clear Solution) AddSolvent->Vortex Aliquot Aliquot (Amber Vials) Vortex->Aliquot Freeze Store at -80°C Aliquot->Freeze

Caption: Step-by-step workflow for creating a stable 10 mM stock solution of PERK-IN-2 in DMSO.

Experimental Application Notes

A. In Vitro (Cell Culture)
  • Working Concentration: Typical range is 0.1

    
    M – 1.0 
    
    
    
    M
    .
  • Dilution Strategy:

    • Prepare a 1000x intermediate dilution in DMSO (e.g., 1 mM).

    • Add 1

      
      L of intermediate stock to 1 mL of warm culture media.
      
    • Final DMSO concentration must be

      
       0.1%  to avoid solvent toxicity.[1]
      
  • Controls: Always run a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Thapsigargin or Tunicamycin to induce ER stress) to validate PERK activation.

B. In Vivo (Animal Models)
  • Formulation: PERK-IN-2 is poorly water-soluble. A solubilizing vehicle is required for oral (PO) or intraperitoneal (IP) administration.

  • Recommended Vehicle:

    • 10% DMSO[2][3][1]

    • 40% PEG300 or PEG400

    • 5% Tween-80[3]

    • 45% Saline[3]

  • Preparation: Dissolve in DMSO first, then add PEG/Tween, and finally add Saline slowly with vortexing.

Mechanism of Action & Pathway Analysis

PERK-IN-2 acts as an ATP-competitive inhibitor.[4] Under ER stress, PERK dimerizes and autophosphorylates. PERK-IN-2 blocks this step, preventing the phosphorylation of eIF2


.[4]

Biological Consequence:

  • Inhibition: Prevents global protein synthesis shutdown.

  • Downstream: Reduces ATF4 and CHOP expression, potentially protecting cells from ER-stress-induced apoptosis in acute phases, or preventing chronic UPR signaling in neurodegeneration.

PERKPathway Stress ER Stress (Misfolded Proteins) PERK PERK (EIF2AK3) Stress->PERK Activates PeIF2a p-eIF2α (S51 Phosphorylation) PERK->PeIF2a Phosphorylates Inhibitor PERK-IN-2 (Inhibitor) Inhibitor->PERK Blocks Autophosphorylation Translation Global Translation Attenuation PeIF2a->Translation Induces ATF4 ATF4 (Transcription Factor) PeIF2a->ATF4 Upregulates CHOP CHOP (Apoptosis) ATF4->CHOP Promotes

Caption: PERK signaling cascade showing the specific blockade point of PERK-IN-2 (C23H18F3N5O).

References

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[2] Journal of Medicinal Chemistry.

Sources

Application Note and Protocols for Time-Course Experiments with Selumetinib (C23H18F3N5O)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Selumetinib (also known as AZD6244, ARRY-142886, and with the chemical formula C23H18F3N5O) is a potent and highly specific, orally bioavailable, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] MEK1/2 are crucial components of the RAS/RAF/MEK/ERK signaling pathway, a cascade that is frequently hyperactivated in various human cancers and developmental disorders like Neurofibromatosis Type 1 (NF1).[1][3][4] By inhibiting MEK1/2, Selumetinib prevents the phosphorylation and activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2), leading to the suppression of downstream signaling pathways that control cell proliferation, survival, and differentiation.[2][3]

The study of the temporal dynamics of a drug's effect is paramount in understanding its mechanism of action, determining optimal dosing regimens, and identifying potential mechanisms of resistance. Time-course experiments are therefore essential for characterizing the pharmacological profile of Selumetinib. This guide provides detailed protocols for conducting in vitro and in vivo time-course experiments to evaluate the biological effects of Selumetinib, with a focus on assessing its impact on the MAPK/ERK signaling pathway and cellular viability.

The pharmacokinetic profile of Selumetinib is characterized by rapid absorption, with mean terminal elimination half-lives of approximately 7.5 hours.[2][5] This information is critical when designing time-course experiments, as it informs the selection of appropriate time points to capture both the initial and sustained effects of the compound.

Part 1: In Vitro Time-Course Experiments

Section 1.1: Assessing the Temporal Dynamics of MEK1/2 Inhibition via Western Blotting

The most direct method to measure the activity of Selumetinib is to quantify the phosphorylation status of its immediate downstream target, ERK1/2. A time-course Western blot analysis allows for the visualization of the onset, magnitude, and duration of pERK1/2 inhibition.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line is critical. It is recommended to use cell lines with known RAS or BRAF mutations, as they exhibit constitutive activation of the MAPK pathway and are generally more sensitive to MEK inhibitors.[2] Examples include, but are not limited to, human colorectal cancer cell lines (e.g., HCT116) or non-small cell lung cancer cells (e.g., Calu-3).[6][7]

  • Time-Point Selection: Based on the rapid absorption of Selumetinib, a series of short and long time points should be chosen to capture the full dynamic range of ERK1/2 phosphorylation changes. Early time points (e.g., 15 min, 30 min, 1h, 2h, 4h) will reveal the onset of inhibition, while later time points (e.g., 8h, 12h, 24h, 48h) will provide insights into the duration of the effect and potential for pathway reactivation.[7][8]

  • Antibody Selection: The use of highly specific and validated antibodies against both phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 is essential for accurate quantification.[2] Normalizing the pERK1/2 signal to the total ERK1/2 signal accounts for any variations in protein loading.

Experimental Workflow Diagram:

Western_Blot_Workflow Figure 1: Western Blot Workflow for pERK1/2 Inhibition cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis A Seed cells in 6-well plates B Treat with Selumetinib at various time points A->B C Wash cells with ice-cold PBS B->C D Lyse cells in RIPA buffer with inhibitors C->D E Quantify protein concentration (BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block with 5% BSA G->H I Incubate with primary antibody (pERK1/2) H->I J Incubate with HRP-conjugated secondary antibody I->J K Detect with ECL substrate J->K L Image acquisition K->L M Densitometry analysis L->M N Normalize pERK to Total ERK M->N

Caption: Figure 1: Western Blot Workflow for pERK1/2 Inhibition.

Detailed Protocol: Time-Course of pERK1/2 Inhibition

  • Cell Seeding:

    • Seed a cancer cell line with a known activated MAPK pathway (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

  • Drug Treatment:

    • Prepare a stock solution of Selumetinib in DMSO.

    • Treat the cells with a final concentration of Selumetinib (e.g., 100 nM, a concentration known to be effective in many cell lines) for the following time points: 0 (vehicle control), 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, and 24h.

  • Cell Lysis:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][9]

      • RIPA Buffer Recipe (50 mL): 2.5 mL 1M Tris-HCl (pH 8.0), 1.5 mL 5M NaCl, 0.5 mL 10% Triton X-100, 2.5 mL 10% Sodium deoxycholate, 0.5 mL 10% SDS, 42.5 mL ddH2O.[9]

      • Inhibitors (add fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail.[1][10]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Stripping and Re-probing for Total ERK1/2:

    • After imaging for pERK1/2, the membrane can be stripped and re-probed for total ERK1/2 to serve as a loading control.

    • Incubate the membrane in a mild stripping buffer for 15-30 minutes.

    • Wash thoroughly with TBST.

    • Repeat the blocking and antibody incubation steps using a primary antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities for pERK1/2 and total ERK1/2 using densitometry software (e.g., ImageJ).

    • Normalize the pERK1/2 signal to the total ERK1/2 signal for each time point.

    • Plot the normalized pERK1/2 levels against time to visualize the inhibition kinetics.

Table 1: Key Parameters for Time-Course Western Blot Analysis

ParameterRecommendationRationale
Cell Line HCT116, Calu-3, or other RAS/BRAF mutant linesHigh basal MAPK activity provides a robust window for observing inhibition.
Selumetinib Concentration 10-100 nMIn vitro IC50 for pERK inhibition is in the low nanomolar range.[11]
Time Points 0, 15m, 30m, 1h, 2h, 4h, 8h, 12h, 24hTo capture the onset, peak, and duration of MEK inhibition.
Lysis Buffer RIPA with fresh protease/phosphatase inhibitorsEnsures efficient protein extraction and preservation of phosphorylation.[1][9]
Primary Antibodies Rabbit anti-pERK1/2 (Thr202/Tyr204), Mouse anti-Total ERK1/2High-quality, validated antibodies are crucial for specificity.
Loading Control Total ERK1/2More accurate normalization than housekeeping proteins for phosphorylation studies.
Section 1.2: Determining the Time-Dependent Effect on Cell Viability

A time-course cell viability assay is essential to understand the cytostatic or cytotoxic effects of Selumetinib over time. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Causality Behind Experimental Choices:

  • Assay Principle: The MTT assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]

  • Time-Point Selection: Longer incubation times (e.g., 24h, 48h, 72h) are typically required to observe significant effects on cell proliferation.[13] This allows for the assessment of both early and delayed responses to the drug.

  • Dose-Response Curve: Performing the assay with a range of Selumetinib concentrations at each time point allows for the determination of the half-maximal inhibitory concentration (IC50) and how it changes over time.

Experimental Workflow Diagram:

MTT_Assay_Workflow Figure 2: Time-Course MTT Assay Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis A Seed cells in 96-well plates B Treat with serial dilutions of Selumetinib A->B C Incubate for 24h, 48h, and 72h B->C D Add MTT reagent to each well C->D E Incubate for 3-4 hours D->E F Add solubilization solution (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (%) G->H I Determine IC50 values H->I

Caption: Figure 2: Time-Course MTT Assay Workflow.

Detailed Protocol: Time-Course MTT Assay for IC50 Determination

  • Cell Seeding:

    • Seed cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of Selumetinib in culture medium. A typical concentration range would be from 1 nM to 10 µM.

    • Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[14]

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14][15]

    • Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each time point.

Table 2: Key Parameters for Time-Course MTT Assay

ParameterRecommendationRationale
Cell Seeding Density 5,000-10,000 cells/wellEnsures cells are in the logarithmic growth phase during the assay.
Selumetinib Concentration Range 1 nM to 10 µMCovers a broad range to accurately determine the IC50.
Time Points 24h, 48h, 72hAllows for the assessment of both early and late effects on cell proliferation.[13]
MTT Incubation Time 3-4 hoursSufficient time for formazan crystal formation in viable cells.[14]
Solubilization Agent DMSOEffectively dissolves the formazan crystals for accurate absorbance reading.[15]

Part 2: In Vivo Time-Course Experiments

Section 2.1: Evaluating In Vivo Efficacy and Pharmacodynamics in a Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are invaluable for assessing the in vivo efficacy of anticancer agents like Selumetinib. A time-course study in a xenograft model allows for the evaluation of tumor growth inhibition and the correlation of this effect with the modulation of the target pathway in the tumor tissue.

Causality Behind Experimental Choices:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor xenografts.[16]

  • Tumor Implantation: Subcutaneous implantation of tumor cells or fragments is a common and straightforward method for establishing tumors that can be easily measured over time.[16]

  • Dosing Regimen: Selumetinib is orally bioavailable and is typically administered daily or twice daily by oral gavage.[11][17] The dose is often based on previous studies and is aimed at achieving a therapeutic concentration in the plasma and tumor tissue.

  • Tumor Volume Measurement: Regular measurement of tumor volume using calipers is a standard method for monitoring tumor growth and response to treatment.[18]

  • Pharmacodynamic Assessment: Collection of tumor tissue at various time points after the last dose allows for the analysis of pERK1/2 levels by Western blotting, providing a direct link between target engagement and antitumor activity.

Experimental Workflow Diagram:

In_Vivo_Workflow Figure 3: In Vivo Xenograft Study Workflow cluster_0 Tumor Establishment cluster_1 Treatment & Monitoring cluster_2 Pharmacodynamic Analysis cluster_3 Endpoint Analysis A Implant tumor cells subcutaneously in mice B Monitor tumor growth until palpable A->B C Randomize mice into treatment groups B->C D Administer Selumetinib or vehicle daily C->D E Measure tumor volume and body weight regularly D->E F Collect tumors at specific time points post-dose D->F Satellite group I Continue treatment until study endpoint E->I G Prepare tumor lysates F->G H Analyze pERK/Total ERK by Western blot G->H J Calculate Tumor Growth Inhibition (TGI) I->J

Caption: Figure 3: In Vivo Xenograft Study Workflow.

Detailed Protocol: In Vivo Xenograft Study

  • Animal Handling and Tumor Implantation:

    • Use 6-8 week old female immunodeficient mice.

    • Subcutaneously inject 1-5 x 10^6 tumor cells (e.g., HCT116) in a mixture of media and Matrigel into the flank of each mouse.[16]

    • Monitor the mice for tumor growth.

  • Study Initiation and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[6]

    • Administer Selumetinib (e.g., 25-50 mg/kg) or vehicle control orally once or twice daily.[17]

  • Tumor and Body Weight Monitoring:

    • Measure tumor dimensions with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight of the mice as an indicator of general health and toxicity.

  • Pharmacodynamic Time-Course:

    • For pharmacodynamic analysis, a separate cohort of tumor-bearing mice can be used.

    • After a single or multiple doses of Selumetinib, collect tumors at various time points (e.g., 2, 6, 12, and 24 hours) after the last dose.

    • Snap-freeze the tumors in liquid nitrogen and store at -80°C.

  • Tumor Lysate Preparation and Western Blotting:

    • Homogenize the frozen tumor tissue in RIPA buffer with inhibitors.

    • Follow the Western blotting protocol as described in Section 1.1 to analyze pERK1/2 and total ERK1/2 levels.

  • Endpoint and Data Analysis:

    • Continue the efficacy study until the tumors in the control group reach a predetermined size or for a specified duration.

    • Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group.

Table 3: Key Parameters for In Vivo Xenograft Study

ParameterRecommendationRationale
Animal Model Nude or SCID miceTo allow for the growth of human tumor xenografts.[16]
Tumor Model HCT116 or other sensitive cell line xenograftTo assess in vivo efficacy in a relevant cancer model.
Selumetinib Dose 25-50 mg/kg, oral gavage, daily or BIDDoses shown to be effective in preclinical models.[11][17]
Tumor Measurement Digital calipers, 2-3 times per weekStandard and non-invasive method for monitoring tumor growth.
Pharmacodynamic Endpoints pERK1/2 and Total ERK1/2 in tumor tissueTo correlate target engagement with anti-tumor activity.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for conducting robust time-course experiments to characterize the biological effects of Selumetinib. By carefully considering the experimental design, including the choice of model system, time points, and analytical methods, researchers can gain valuable insights into the pharmacodynamics of this important MEK inhibitor. The data generated from these studies will contribute to a deeper understanding of its mechanism of action and inform its continued development and clinical application.

References

  • Selumetinib (AZD6244, ARRY-142886) is an oral, small molecule, specific ATP noncompetitive inhibitor of MEK1/2 proteins. (Source: Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC, URL: [Link])

  • The MEK1/2 inhibitor selumetinib was recently approved for neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas. (Source: Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo | Neuro-Oncology Advances | Oxford Academic, URL: [Link])

  • Selumetinib has shown promising results as single-agent or in combination with conventional chemotherapy and other targeted therapies both preclinically and clinically. (Source: Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC, URL: [Link])

  • Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. (Source: Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC, URL: [Link])

  • Animal Study Tumor Measurement and Tracking. (Source: Animal Study Tumor Measurement and Tracking - Labcat, URL: [Link])

  • Oral Gavage In Mice and Rats. (Source: Oral Gavage In Mice and Rats - IACUC, URL: [Link])

  • LAB_021 Oral Gavage in Mice and Rats. (Source: LAB_021 Oral Gavage in Mice and Rats - Research support, URL: [Link])

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (Source: UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP, URL: [Link])

  • SOP 7.8 - Gavage Techniques in Small Animals (Mice). (Source: SOP 7.8 - Gavage Techniques in Small Animals (Mice) - Queen's University, URL: [Link])

  • Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. (Source: Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One - Research journals, URL: [Link])

  • Protocol: Cell lysis and immunoblotting for protein and phospho-protein quantification. (Source: Protocol: Cell lysis and immunoblotting for protein and phospho-protein quantification, URL: [Link])

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (Source: Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay, URL: [Link])

  • Abstract 805: Intra-tumoral pharmacodynamics of selumetinib in serial biopsies from patients with neurofibroma. (Source: Abstract 805: Intra-tumoral pharmacodynamics of selumetinib in serial biopsies from patients with neurofibroma | Request PDF - ResearchGate, URL: [Link])

  • How do I accurately measure tumor volume? (Source: How do I accurately measure tumor volume? - ResearchGate, URL: [Link])

  • Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. (Source: Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC, URL: [Link])

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (Source: Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory, URL: [Link])

  • Selumetinib suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells. (Source: Selumetinib suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC, URL: [Link])

  • Xenograft Tumor Model Protocol. (Source: Xenograft Tumor Model Protocol, URL: [Link])

  • Western blot analysis shows pErk reduction through selumetinib treatment and by removal of stromal support. (Source: Western blot analysis shows pErk reduction through selumetinib treatment and by removal of stromal support. - ResearchGate, URL: [Link])

  • MTT Cell Assay Protocol. (Source: MTT Cell Assay Protocol, URL: [Link])

  • Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. (Source: Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PubMed - NIH, URL: [Link])

  • Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. (Source: Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. - ResearchGate, URL: [Link])

  • What is the mechanism of Selumetinib? (Source: What is the mechanism of Selumetinib? - Patsnap Synapse, URL: [Link])

  • Dose-response to selumetinib. Curves of the four cell lines treated... (Source: Dose-response to selumetinib. Curves of the four cell lines treated... - ResearchGate, URL: [Link])

  • MTT Assay Protocol. (Source: MTT Assay Protocol - 塞魯士生技有限公司, URL: [Link])

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use KOSELUGO safely and eff. (Source: HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use KOSELUGO safely and eff - Alexion.US, URL: [Link])

  • Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo. (Source: Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo | Neuro-Oncology Advances | Oxford Academic, URL: [Link])

  • Effects of selumetinib on human CRC and NSCLC xenografts. Mice bearing... (Source: Effects of selumetinib on human CRC and NSCLC xenografts. Mice bearing... | Download Scientific Diagram - ResearchGate, URL: [Link])

  • A–H). Western blot analysis of intracellular signalling proteins in... (Source: A–H). Western blot analysis of intracellular signalling proteins in... - ResearchGate, URL: [Link])

  • (A) Western blot analysis showing pERK levels at different time points... (Source: (A) Western blot analysis showing pERK levels at different time points... - ResearchGate, URL: [Link])

  • In vivo activity and pharmacodynamic response of selumetinib combined... (Source: In vivo activity and pharmacodynamic response of selumetinib combined... - ResearchGate, URL: [Link])

  • Long-term safety and efficacy of selumetinib in children with neurofibromatosis type 1 on a phase 1/2 trial for inoperable plexiform neurofibromas. (Source: Long-term safety and efficacy of selumetinib in children with neurofibromatosis type 1 on a phase 1/2 trial for inoperable plexiform neurofibromas | Neuro-Oncology | Oxford Academic, URL: [Link])

  • General Protocol for Western Blotting. (Source: General Protocol for Western Blotting - Bio-Rad, URL: [Link])

  • Physiologically Based Pharmacokinetic Modeling for Selumetinib to Evaluate Drug‐Drug Interactions and Pediatric Dose Regimens. (Source: Physiologically Based Pharmacokinetic Modeling for Selumetinib to Evaluate Drug‐Drug Interactions and Pediatric Dose Regimens - PMC, URL: [Link])

  • Selumetinib-based therapy in uveal melanoma patient-derived xenografts. (Source: Selumetinib-based therapy in uveal melanoma patient-derived xenografts | Oncotarget, URL: [Link])

  • Phospho-flow measures long-term inhibition by selumetinib of pErk... (Source: Phospho-flow measures long-term inhibition by selumetinib of pErk... - ResearchGate, URL: [Link])

  • Study Details | NCT03095248 | Trial of Selumetinib in Patients With Neurofibromatosis Type II Related Tumors. (Source: Study Details | NCT03095248 | Trial of Selumetinib in Patients With Neurofibromatosis Type II Related Tumors | ClinicalTrials.gov, URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: C23H18F3N5O Permeability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #C23-PERM-OPT Status: Open Assigned Specialist: Senior Application Scientist, ADME/Tox Division[1]

Molecule Profile & Physicochemical Assessment

Before troubleshooting, we must ground our approach in the specific chemical reality of C23H18F3N5O . Based on its elemental composition, this molecule exhibits the classic profile of a Type II Kinase Inhibitor (e.g., similar to Sorafenib or Nilotinib analogs).

PropertyValue (Est.)Implications for Permeability
Molecular Weight 437.4 g/mol Favorable. Well within Lipinski's Rule of 5 (<500 Da).[1]
H-Bond Donors 1–2 (Amide/Amine)Favorable. Low donor count usually aids passive diffusion.[1]
H-Bond Acceptors 5–6 (N-heterocycles)Moderate. Nitrogen-rich cores are often P-gp substrates.[1]
cLogP (Lipophilicity) ~4.2 – 5.5Critical Risk. High lipophilicity suggests "Brick Dust" solubility issues.
Key Motifs Trifluoromethyl (-CF3)Increases metabolic stability but significantly lowers aqueous solubility.[1]

Core Diagnosis: The permeability of C23H18F3N5O is likely not limited by its ability to cross the lipid bilayer (passive diffusion), but rather by solubility (thermodynamic limitation) or active efflux (transporter limitation).

Diagnostic Workflow

Use this decision tree to isolate the root cause of your low permeability data.

PermeabilityTroubleshooting Start Start: Low Permeability (Papp < 1x10^-6 cm/s) CheckRecovery Step 1: Check Mass Balance (Recovery) Start->CheckRecovery LowRecovery Recovery < 70% CheckRecovery->LowRecovery HighRecovery Recovery > 80% CheckRecovery->HighRecovery NSB_Issue Issue: Non-Specific Binding (Plasticware/Lipids) LowRecovery->NSB_Issue CheckSolubility Step 2: Check Donor Concentration at End HighRecovery->CheckSolubility Precipitation Precipitation Detected CheckSolubility->Precipitation Soluble Compound Soluble CheckSolubility->Soluble Solubility_Issue Issue: Solubility Limited (Use FaSSIF/FeSSIF) Precipitation->Solubility_Issue CheckEfflux Step 3: Calculate Efflux Ratio (B>A / A>B) Soluble->CheckEfflux HighEfflux Ratio > 2.0 CheckEfflux->HighEfflux LowEfflux Ratio < 2.0 CheckEfflux->LowEfflux Transporter_Issue Issue: P-gp/BCRP Efflux (Add Inhibitors) HighEfflux->Transporter_Issue Paracellular_Issue Issue: Tight Junctions (Check TEER) LowEfflux->Paracellular_Issue

Figure 1: Diagnostic Logic for C23H18F3N5O Permeability Failure.[1] Follow the path based on your experimental readouts.

Troubleshooting Guide (FAQs)

Issue 1: "My compound crashes out of solution when added to the donor well."

Diagnosis: Solubility-Limited Permeability.[1] The -CF3 group and aromatic rings drive the LogP up, making C23H18F3N5O hydrophobic. Standard buffers (HBSS/PBS) are too polar. If the compound precipitates, the dissolved concentration driving diffusion is near zero, resulting in a false low


.

Solution: Switch to Biorelevant Media. Do not use DMSO >1% to force solubility; it disrupts the monolayer. Instead, use FaSSIF (Fasted State Simulated Intestinal Fluid). The taurocholate and lecithin micelles in FaSSIF solubilize lipophilic drugs, mimicking the human small intestine.

  • Protocol Shift: Replace HBSS (pH 6.5) in the Apical compartment with FaSSIF-V2.[1]

  • Expected Outcome:

    
     should increase significantly as the effective concentration (
    
    
    
    ) is maintained.
Issue 2: "I have good recovery, but the B-to-A transport is 10x higher than A-to-B."

Diagnosis: Active Efflux (P-gp Substrate).[1] The 5 Nitrogen atoms (likely in a pyrimidine or quinazoline core) are classic recognition motifs for MDR1 (P-glycoprotein) . The transporter pumps the drug out of the cell back into the apical chamber, preventing absorption.

Solution: The Inhibitor Check. Run the assay in the presence of a specific P-gp inhibitor.[1]

  • Inhibitor: Zosuquidar (1 µM) or Verapamil (50–100 µM).

  • Criteria: If the Efflux Ratio (

    
    ) drops from >2.0 to ~1.0 upon adding the inhibitor, your molecule is a P-gp substrate.
    
  • Next Step: Chemical modification (e.g., N-methylation or reducing H-bond count) or co-formulation with excipients that inhibit P-gp (e.g., TPGS).[1]

Issue 3: "My mass balance is <60%. Where did the compound go?"

Diagnosis: Non-Specific Binding (NSB) or Cellular Retention. Highly lipophilic compounds (C23H18F3N5O) stick to the polystyrene plate walls or get trapped inside the lipid bilayer of the cells without exiting.

Solution: BSA Block & Lysate Analysis.

  • Add BSA: Include 1% BSA (Bovine Serum Albumin) in the receiver compartment. BSA acts as a "sink," pulling the lipophilic drug out of the membrane and keeping it in solution, mimicking plasma protein binding.

  • Lyse Cells: At the end of the experiment, wash the filter and lyse the cells with MeOH/H2O (50:50). Measure the drug inside the cells. If >20% is cellular, you have high membrane accumulation (common for cationic amphiphiles).

Optimized Experimental Protocols

Protocol A: Biorelevant Caco-2 Assay (FaSSIF)

For overcoming solubility limits.

Materials:

  • Caco-2 monolayers (21-day culture, TEER > 300

    
    ).[1]
    
  • Donor Buffer: FaSSIF-V2 (pH 6.5).[1]

  • Receiver Buffer: HBSS (pH 7.4) + 1% BSA.

Step-by-Step:

  • Preparation: Equilibrate FaSSIF solution to 37°C.

  • Dosing: Prepare C23H18F3N5O at 10 µM in FaSSIF. Vortex vigorously. Note: If turbid, filter (0.45 µm) and re-quantify concentration before dosing.

  • Initiation: Remove culture media. Wash monolayers 2x with warm HBSS.[1]

  • Transport:

    • Add 0.5 mL Receiver Buffer to Basolateral (B) side.

    • Add 0.3 mL Donor Solution to Apical (A) side.

  • Sampling: Incubate at 37°C / 50 rpm. Sample 100 µL from Receiver at 60 and 120 min. Replace volume with fresh buffer.

  • Analysis: Quantify via LC-MS/MS. Calculate

    
     using the initial filtered donor concentration.
    
Protocol B: Efflux Inhibition Assay

For confirming P-gp liability.[1]

Workflow Diagram:

EffluxAssay cluster_0 Condition A: Control cluster_1 Condition B: + Inhibitor Step1 Apical: Drug only Step2 Basolateral: Buffer Step1->Step2 Measure A>B & B>A Result Compare Ratios: If Ratio A >> Ratio B, Confirmed P-gp Substrate Step2->Result Step3 Apical: Drug + Zosuquidar (1µM) Step4 Basolateral: Buffer + Zosuquidar (1µM) Step3->Step4 Measure A>B & B>A Step4->Result

Figure 2: Workflow for validating transporter involvement using Zosuquidar (P-gp specific).

Chemical Modification Strategy

If formulation (FaSSIF) fails, the molecule itself requires optimization.

  • Reduce H-Bond Donors: If an amide N-H is present, alkylate it (N-Methylation).[1] This often improves permeability by "hiding" the donor from water, lowering the desolvation energy cost.

  • Fluorine Placement: Ensure the -CF3 is not adjacent to a hydrogen bond donor, as this increases acidity and polarity.

  • Prodrug Approach: If the single Oxygen is a hydroxyl group, convert it to an ester. This masks the polarity during transport; esterases in the blood will cleave it post-absorption.

References

  • Lennernäs, H. (2014). "Animal data: The contributions of the Ussing Chamber and perfusion systems to predicting human oral drug delivery in vivo." Advanced Drug Delivery Reviews, 67, 21-31.[1] Link

  • Sugano, K. (2009). "Biorelevant profiling of solubility and permeability for drug discovery." Drug Metabolism and Pharmacokinetics, 24(5), 409-419. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration. Link

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.[1] (Seminal text on the "Brick Dust" vs. "Grease Ball" theory).

Sources

Technical Support Guide: Stability & Handling of C23H18F3N5O (PERK Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

Compound Identification: Based on the molecular formula C23H18F3N5O and associated chemical registries, this guide addresses the handling of N-benzhydryl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide (often cataloged as PERK-IN-2, CAS: 1337531-83-5).[1]

Technical Context: This small molecule is a potent inhibitor of PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase), a key sensor in the Unfolded Protein Response (UPR).

The Core Challenge: The structural combination of a benzhydryl group (two phenyl rings) and a trifluoromethyl-phenyl group creates a molecule with high lipophilicity (Predicted LogP ~4.5–5.0). While chemically stable (amide/tetrazole core), its "stability" in culture is often compromised by physical precipitation and non-specific binding (to serum albumin or plasticware) rather than chemical degradation.

Part 2: Troubleshooting Guide (Q&A)

Section A: Solubility & Precipitation Issues

Q1: I see fine needle-like crystals in my media 2 hours after dosing. Is the compound degrading? A: No, it is likely precipitating. This is a physical stability issue, not chemical degradation.

  • Cause: C23H18F3N5O is highly hydrophobic. If you spike a high-concentration DMSO stock directly into aqueous media, the local concentration exceeds the solubility limit before it can disperse ("DMSO Shock").

  • Solution: Use an intermediate dilution step . Dilute your stock 1:10 into serum-free media or PBS while vortexing, then add that mixture to your final culture volume. This prevents the "crashing out" effect.

Q2: My IC50 values shift dramatically (10x higher) when I increase FBS from 1% to 10%. Why? A: You are experiencing the Serum Shift Phenomenon .

  • Mechanism: The benzhydryl moiety acts as a "grease ball," binding avidly to the hydrophobic pockets of Albumin (BSA/FBS). In 10% FBS, >95% of the drug may be protein-bound, leaving very little "free drug" to inhibit PERK inside the cell.

  • Correction: Perform dose-response curves in reduced serum (1% or 0.5%) if cell viability permits, or calculate the Free Fraction adjustment factor.

Section B: Chemical Stability & Storage

Q3: Can I store pre-diluted media containing the inhibitor at 4°C for use later in the week? A: Do not recommend.

  • Risk: While the amide bond is chemically stable at neutral pH, the compound will slowly adsorb to the plastic walls of the storage tube (polystyrene) due to its lipophilicity. By Day 3, the actual concentration in solution could be 20–40% lower than Day 0.

  • Protocol: Prepare fresh dilutions immediately before every media change.

Q4: Is the compound light-sensitive? A: Tetrazole derivatives generally possess good photostability compared to other nitrogen-rich heterocycles. However, standard Good Laboratory Practice (GLP) dictates protecting all fluorinated aromatics from direct UV exposure to prevent potential radical defluorination. Amber tubes are recommended but not strictly required for short-term handling.

Part 3: Optimized Experimental Protocols

Protocol 1: "Step-Down" Solubilization (Prevents Precipitation)

This method ensures the compound remains in solution during the transition from 100% DMSO to aqueous media.

  • Master Stock: Dissolve powder in 100% DMSO to 10 mM . (Store aliquots at -80°C).

  • Intermediate Stock (100x):

    • Take 10 µL of Master Stock.

    • Add 90 µL of 100% DMSO (Result: 1 mM).

    • Note: Do not use water/PBS here. Keep it in DMSO to maintain solubility.

  • Dosing Solution (2x):

    • Prepare culture medium (warmed to 37°C).

    • Add 20 µL of Intermediate Stock (1 mM) to 10 mL of Medium.

    • Vortex immediately and vigorously.

    • Result: 2 µM solution (0.2% DMSO).

  • Final Assay: Add 100 µL of Dosing Solution to 100 µL of cell culture.

    • Final Concentration: 1 µM.

    • Final DMSO: 0.1% (Safe for most cell lines).

Protocol 2: Assessing Stability via HPLC (Verification)

If you suspect degradation, run this simple check:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes (Required to elute this hydrophobic compound).

  • Detection: UV at 254 nm.

  • Pass Criteria: Single peak >98% area. New peaks at lower retention times indicate hydrolysis (amide cleavage).

Part 4: Data Visualization

Figure 1: Solubility & Handling Workflow

This diagram illustrates the logic flow to prevent precipitation (the #1 user error).

SolubilityProtocol Powder Lyophilized Powder (C23H18F3N5O) MasterStock Master Stock (10 mM in 100% DMSO) Powder->MasterStock Dissolve DirectSpike Direct Spike into Media (Risk: Precipitation) MasterStock->DirectSpike Avoid! Intermed Intermediate Dilution (1 mM in DMSO) MasterStock->Intermed 1:10 Dilution Cells Cell Culture (Final Assay) DirectSpike->Cells Crystals Form Working Working Solution (Warm Media + Vortex) Intermed->Working Slow addition + Vortex Working->Cells Add to wells

Caption: Figure 1. The "Step-Down" dilution method is critical. Direct spiking of high-concentration stocks into aqueous media causes local saturation and precipitation.

Figure 2: Mechanism of Action (PERK Pathway)

Understanding the target confirms why stability is crucial for observing downstream effects (e.g., CHOP induction).

PERKPathway Stress ER Stress (Unfolded Proteins) GRP78 GRP78 Dissociation Stress->GRP78 PERK PERK (EIF2AK3) Auto-phosphorylation GRP78->PERK Activates eIF2a eIF2α Phosphorylation (S51) PERK->eIF2a Phosphorylates Inhibitor C23H18F3N5O (Inhibitor) Inhibitor->PERK BLOCKS Translation Global Translation ATTENUATION eIF2a->Translation ATF4 ATF4 Translation eIF2a->ATF4 Selective Upregulation CHOP CHOP (DDIT3) Apoptosis ATF4->CHOP

Caption: Figure 2. C23H18F3N5O targets the PERK kinase domain. Loss of inhibitor stability leads to unintended UPR activation and CHOP-mediated apoptosis.

Part 5: Summary of Physicochemical Properties

PropertyValueImplication for Cell Culture
Formula C23H18F3N5OModerate Molecular Weight (437.4 g/mol )
Predicted LogP ~4.5 – 5.0High Lipophilicity. Sticks to plastic; requires DMSO.
H-Bond Donors 1 (Amide NH)Limited water solubility.
PSA (Polar Surface Area) ~80 ŲGood membrane permeability (Cell active).
pKa ~12 (Amide), ~3 (Tetrazole*)Neutral at physiological pH (7.4).
Solubility (Water) < 1 µg/mLInsoluble. Must use organic co-solvent (DMSO).

*Note: The tetrazole ring is substituted, preventing ionization at physiological pH, maintaining lipophilicity.

Part 6: References

  • PubChem Compound Summary. (2023). CID 2103869: N-benzhydryl-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide.[2] National Center for Biotechnology Information.

  • Harding, H. P., et al. (1999). Protein translation and folding are coupled by an endoplasmic-reticulum-resident kinase. Nature. (Foundational context for PERK pathway).

  • Axten, J. M., et al. (2012). Discovery of GSK2606414: A Potent and Selective PERK Inhibitor. Journal of Medicinal Chemistry. (Reference for PERK inhibitor physicochemical handling).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for "Serum Shift" and lipophilicity protocols).

Sources

Technical Support Center: Optimizing Dose-Response Curves for Novel Inhibitors (e.g., C23H18F3N5O)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing dose-response assays with novel small molecule inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of new chemical entities, using the placeholder C23H18F3N5O as a representative example. Our goal is to provide you with the expertise and practical insights needed to generate high-quality, reproducible data for your drug discovery programs.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise when working with novel inhibitors in dose-response experiments.

Q1: My C23H18F3N5O compound is precipitating in the cell culture medium. How can I improve its solubility?

A1: Compound precipitation is a frequent challenge, especially with hydrophobic molecules.[1][2] Here are several strategies to address this:

  • Optimize Your Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules.[1] It's crucial to use anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce compound solubility.[1]

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.5%, and is non-toxic to your specific cell line. Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

  • Improve Mixing and Dilution Technique: When diluting your DMSO stock into the aqueous medium, vortex or mix the solution vigorously to aid dispersion. Adding the stock to pre-warmed (37°C) medium can also help maintain solubility. Consider preparing an intermediate dilution in a smaller volume of medium before the final dilution to prevent the compound from crashing out of solution.[1]

  • Consider Formulation Strategies: For persistent solubility issues, exploring different salt forms of the compound or using solubility-enhancing excipients may be necessary, although this is a more advanced drug development step.

Q2: What are the critical parameters for designing a robust dose-response experiment?

A2: A well-designed experiment is the foundation of reliable data. Key considerations include:

  • Dose Range and Spacing: Select a wide range of concentrations to capture the full dose-response curve, including the baseline (no effect) and the maximal effect plateau.[3][4] A common practice is to use at least 7-9 doses spanning several orders of magnitude (e.g., from 1 nM to 10 µM).[4] Serial dilutions, typically 3-fold or 5-fold, are standard, but be mindful of potential error accumulation at lower concentrations.[5]

  • Replicates and Controls: Always include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control (a known inhibitor of the target or pathway).[6] Performing experiments with technical and biological replicates is essential to assess the precision and reproducibility of your results.[5]

  • Cell Density and Incubation Time: The optimal cell density and incubation time will depend on the cell line's growth rate and the compound's mechanism of action. It's advisable to perform pilot experiments to determine the conditions under which your cells are in a healthy, logarithmic growth phase throughout the assay.[7]

Q3: My dose-response curve doesn't fit a standard sigmoidal model. What could be the cause?

A3: Non-standard or "ugly" dose-response curves can arise from various biological and technical factors.[6] Some common causes include:

  • Compound Cytotoxicity: At high concentrations, the compound may induce off-target toxicity, leading to a "bell-shaped" or U-shaped curve where the response decreases at the highest doses.[6] It's important to run a separate cytotoxicity assay to distinguish between specific inhibition and general toxicity.[8][9]

  • Compound Instability or Aggregation: If the compound is unstable in the assay medium or forms aggregates at high concentrations, it can lead to a shallow or incomplete curve.[6]

  • Assay Interference: The compound may interfere with the assay readout itself. For example, in fluorescence-based assays, colored compounds can cause quenching.[5] Running appropriate counter-screens (e.g., the assay without the enzyme or cells) can help identify such artifacts.[10]

  • Complex Biological Mechanisms: Some biological systems exhibit non-monotonic dose responses, where the effect can change direction at different concentrations.[11]

Q4: How do I interpret the key parameters of a dose-response curve like IC50/EC50?

A4: The dose-response curve is typically described by a four-parameter logistic model.[12][13] The key parameters are:

  • IC50/EC50 (Potency): The half-maximal inhibitory (IC50) or effective (EC50) concentration. It represents the concentration of the inhibitor required to elicit a 50% response.[12] A lower IC50/EC50 value indicates higher potency.

  • Emax (Efficacy): The maximum effect achievable by the drug.[12]

  • Hill Slope: The steepness of the curve. A slope of 1 suggests a 1:1 binding interaction, while slopes greater or less than 1 can indicate cooperativity or more complex binding mechanisms.[12]

  • Threshold Dose: The lowest dose at which a discernible effect is observed.[12][14]

It's crucial to report these parameters with their corresponding confidence intervals or standard errors to reflect the precision of the estimates.[15]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during dose-response experiments.

Problem Potential Causes Troubleshooting Steps
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Reagent instability1. Ensure a homogenous cell suspension before seeding.2. Calibrate and use appropriate pipetting techniques.3. Avoid using the outer wells of the plate or fill them with media to minimize evaporation.[10]4. Prepare fresh reagents and ensure proper storage.
Low Z'-factor (<0.5) - Small signal window (difference between positive and negative controls)- High variability in controls- Reagent instability1. Optimize assay conditions (e.g., substrate concentration, incubation time) to maximize the signal window.2. Ensure the stability of all reagents under assay conditions.[10]3. Validate liquid handling robotics for accuracy and precision.[10]
Irreproducible IC50 Values - Compound instability or insolubility- Variation in cell passage number or health- Inconsistent assay conditions1. Visually inspect wells for compound precipitation.[10]2. Test compound stability in the assay buffer over the incubation period.3. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment.4. Strictly adhere to the established assay protocol.
Shallow or Incomplete Dose-Response Curve - Compound has low potency- Limited compound solubility at higher concentrations- Compound degradation- Insufficient incubation time1. Extend the dose range to higher concentrations if solubility permits.2. Verify compound solubility and stability.3. Optimize the incubation time to allow the compound to reach its maximal effect.
Bell-Shaped (U-shaped) Dose-Response Curve - Off-target cytotoxicity at high concentrations- Compound aggregation- Assay artifact1. Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel.[16][17]2. Include a detergent (e.g., Triton X-100) in the assay buffer to mitigate aggregation-based inhibition.[10]3. Run counter-screens to identify assay interference.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Preparation of C23H18F3N5O Working Solutions

Objective: To prepare a dilution series of the test compound for cell-based assays.

Materials:

  • C23H18F3N5O powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh the desired amount of C23H18F3N5O powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. If necessary, sonicate briefly in a room temperature water bath.[1]

    • Visually inspect the solution to ensure there are no particulates.

    • Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[1]

  • Create an Intermediate Dilution Plate:

    • Thaw a single aliquot of the high-concentration stock solution.

    • In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations.

  • Prepare Final Working Solutions in Cell Culture Medium:

    • Add a small volume of the intermediate DMSO dilutions to pre-warmed cell culture medium to achieve the final desired concentrations.

    • Crucially, ensure the final DMSO concentration does not exceed 0.5% (v/v). [1]

    • Immediately vortex the final working solutions to ensure proper mixing and minimize precipitation.

Protocol 2: Cell Viability (MTT) Assay for Dose-Response Curve Generation

Objective: To determine the effect of C23H18F3N5O on cell viability and generate a dose-response curve.

Materials:

  • Cells of interest in culture

  • 96-well cell culture plates

  • C23H18F3N5O working solutions (from Protocol 1)

  • Vehicle control (medium with the same final DMSO concentration)

  • Positive control (a known cytotoxic agent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing the serially diluted C23H18F3N5O, vehicle control, and positive control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[18]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization and Absorbance Reading:

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance on a plate reader at the appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 and other parameters.

Visualizations

Diagram 1: Standard Dose-Response Workflow

DoseResponseWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Compound Dilution Series Treatment Cell Treatment CompoundPrep->Treatment CellPrep Cell Seeding CellPrep->Treatment Incubation Incubation Treatment->Incubation Readout Assay Readout Incubation->Readout DataNorm Data Normalization Readout->DataNorm CurveFit Curve Fitting (4PL) DataNorm->CurveFit ParamExtract Parameter Extraction (IC50, Emax) CurveFit->ParamExtract

Caption: A typical experimental workflow for generating a dose-response curve.

Diagram 2: Troubleshooting Logic for Atypical Curves

TroubleshootingLogic start Atypical Curve? is_bell_shaped Bell-Shaped? start->is_bell_shaped is_shallow Shallow/Incomplete? start->is_shallow is_variable High Variability? start->is_variable cytotoxicity_assay Run Cytotoxicity Assay is_bell_shaped->cytotoxicity_assay Yes assay_interference Check for Assay Interference is_bell_shaped->assay_interference No solubility_check Check Solubility & Stability is_shallow->solubility_check Yes optimize_conditions Optimize Assay Conditions is_shallow->optimize_conditions No is_variable->optimize_conditions No review_protocol Review Protocol & Technique is_variable->review_protocol Yes

Caption: A decision tree for troubleshooting common dose-response curve issues.

References

  • Quantitation and Error Measurements in Dose–Response Curves - ACS Publications. (2025, January 30). Retrieved February 25, 2026, from [Link]

  • Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. (n.d.). Retrieved February 25, 2026, from [Link]

  • Graded dose-response curves - Deranged Physiology. (2023, December 18). Retrieved February 25, 2026, from [Link]

  • Statistical analysis of dose-response curves - 2024 - Wiley Analytical Science. (2024, July 17). Retrieved February 25, 2026, from [Link]

  • Perspective: common errors in dose–response analysis and how to avoid them. (2025, October 24). Retrieved February 25, 2026, from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors - PubMed. (2014, August 28). Retrieved February 25, 2026, from [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening | Journal of Medicinal Chemistry - ACS Publications. (2022, February 10). Retrieved February 25, 2026, from [Link]

  • Designing drug response experiments and quantifying their results - PMC - NIH. (n.d.). Retrieved February 25, 2026, from [Link]

  • Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC. (2022, February 17). Retrieved February 25, 2026, from [Link]

  • A Dose of Reality About Dose–Response Relationships - PMC. (2023, October 2). Retrieved February 25, 2026, from [Link]

  • High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery - Infinix Bio. (2026, February 9). Retrieved February 25, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to Western Blot Markers for Evaluating the Efficacy of Novel PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of a novel therapeutic candidate, designated here as Inhibitor-X (C23H18F3N5O) , a hypothetical small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. We will compare its efficacy profile against a well-established mTOR inhibitor, Everolimus , using Western blot analysis of key pathway biomarkers. The principles and protocols outlined herein are designed to ensure scientific rigor, reproducibility, and a deep mechanistic understanding of your compound's activity.

Introduction: The PI3K/Akt/mTOR Pathway as a Therapeutic Target

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical intracellular pathway that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it one of the most intensely pursued targets in oncology drug development.[1][2][3]

  • PI3K (Phosphatidylinositol 3-kinase): A family of lipid kinases that, upon activation by growth factor receptors, phosphorylates PIP2 to generate PIP3.

  • Akt (Protein Kinase B): A serine/threonine kinase that is recruited to the cell membrane by PIP3 and subsequently activated through phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).[4][5][6][7] Activated Akt then phosphorylates a multitude of downstream substrates.

  • mTOR (mechanistic Target of Rapamycin): A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. Akt directly activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating downstream effectors like S6 Kinase (S6K) and 4E-BP1.

Given the central role of this pathway, inhibitors that can effectively and selectively block its signaling are of high therapeutic value. This guide will use Western blotting to measure the phosphorylation status of key pathway components, providing a direct readout of an inhibitor's efficacy.

The Candidates: A Head-to-Head Comparison

For this guide, we will compare our hypothetical novel compound, Inhibitor-X, with the FDA-approved drug Everolimus.

  • Inhibitor-X (C23H18F3N5O): A hypothetical, next-generation, dual PI3K/mTOR inhibitor. Its proposed mechanism is to competitively bind to the ATP-binding pocket of both PI3K and mTOR, thereby inhibiting their kinase activity and blocking downstream signaling.

  • Everolimus (RAD001): An analogue of rapamycin, Everolimus is a selective inhibitor of mTORC1.[8][9][10][11] It first binds to the intracellular protein FKBP12, and this complex then allosterically inhibits mTORC1, preventing the phosphorylation of its downstream targets.[9][10][12]

The key distinction lies in their presumed targets. Inhibitor-X is designed to act further upstream than Everolimus, potentially leading to a more comprehensive blockade of the pathway.


Selecting the Right Western Blot Markers for Efficacy

The core of this analysis is to select a panel of antibodies that can precisely report on the activity of the PI3K/Akt/mTOR pathway. The most informative approach is to measure the ratio of the phosphorylated (active) form of a protein to its total (pan) form.

Primary Efficacy Markers:

MarkerRationale
p-Akt (Ser473) As a direct downstream target of PI3K and the primary activator of mTORC1, the phosphorylation status of Akt at Serine 473 is an excellent proximal biomarker for the activity of PI3K.[4][5][6][7][13] A potent PI3K inhibitor like Inhibitor-X should dramatically reduce p-Akt (Ser473) levels. Everolimus, acting downstream of Akt, would not be expected to have a direct effect on this marker.
p-S6 Ribosomal Protein (Ser235/236) S6 Ribosomal Protein is a downstream target of S6K, which is directly activated by mTORC1.[14][15] Therefore, the phosphorylation of S6 at Serine 235/236 serves as a robust and sensitive distal biomarker for mTORC1 activity.[15][16][17][18] Both Inhibitor-X and Everolimus are expected to strongly suppress p-S6 levels.

Secondary (Confirmatory) Markers:

MarkerRationale
Total Akt Used as a loading control to normalize the p-Akt signal. Ensures that any observed decrease in p-Akt is due to inhibition of phosphorylation, not a decrease in the total amount of Akt protein.[19]
Total S6 Used as a loading control to normalize the p-S6 signal, serving the same purpose as Total Akt.[1]
β-Actin or GAPDH A housekeeping protein used as a general loading control to ensure equal amounts of total protein were loaded in each lane of the gel.

Comparative Data Analysis (Hypothetical)

To illustrate the comparison, consider a hypothetical dose-response experiment where a cancer cell line with a known activating mutation in PI3K is treated with increasing concentrations of Inhibitor-X or Everolimus for 24 hours. Cell lysates are then analyzed by Western blot.

Table 1: Densitometric Analysis of Western Blot Markers (Data is hypothetical and for illustrative purposes. Values represent the ratio of phosphorylated protein to total protein, normalized to the vehicle control.)

Treatment Concentration (nM)Inhibitor-X: p-Akt/Total Akt RatioEverolimus: p-Akt/Total Akt RatioInhibitor-X: p-S6/Total S6 RatioEverolimus: p-S6/Total S6 Ratio
0 (Vehicle) 1.001.001.001.00
1 0.650.980.550.60
10 0.250.950.150.20
100 0.050.920.020.04
1000 0.010.90<0.010.01

Interpretation of Results:

  • Inhibitor-X demonstrates a clear, dose-dependent inhibition of both p-Akt and p-S6, consistent with its proposed mechanism as a dual PI3K/mTOR inhibitor. The strong reduction in p-Akt confirms its activity at or upstream of Akt.

  • Everolimus shows potent, dose-dependent inhibition of p-S6, as expected for an mTORC1 inhibitor. However, it has a negligible effect on p-Akt levels, confirming that its mechanism of action is downstream of Akt. This is a critical point of differentiation between the two compounds.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biology and the experimental process, the following diagrams have been generated using the DOT language.[20][21][22][23][24]

PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates S6 S6 Ribosomal Protein S6K->S6 phosphorylates (p-S6) Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis InhibitorX Inhibitor-X InhibitorX->PI3K inhibits InhibitorX->mTORC1 inhibits Everolimus Everolimus Everolimus->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

WB_Workflow A 1. Cell Culture & Drug Treatment B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (4°C O/N) F->G H 8. Secondary Antibody Incubation (RT, 1hr) G->H I 9. ECL Detection & Imaging H->I J 10. Densitometry & Data Analysis I->J

Caption: Standard Western blot experimental workflow.


Detailed Experimental Protocol: Western Blotting

This protocol provides a robust starting point for analyzing protein phosphorylation in cell lysates.[25][26][27][28] Optimization may be necessary depending on the specific cell line and antibodies used.

A. Cell Lysis and Protein Quantification

  • Preparation: Culture your cells to ~80-90% confluency and treat with Inhibitor-X, Everolimus, or vehicle control for the desired time.

  • Harvesting: Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Aspirate the final PBS wash and add ice-cold RIPA (Radioimmunoprecipitation assay) buffer supplemented with protease and phosphatase inhibitors. Use approximately 100-200 µL for a 6-well plate well.

    • Causality: RIPA buffer contains detergents that effectively solubilize cellular and membrane proteins. The inhibitors are crucial to prevent the degradation and dephosphorylation of your target proteins after cell lysis.[27][28]

  • Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[26][28]

  • Supernatant Transfer: Carefully transfer the supernatant (which contains the soluble proteins) to a new, pre-chilled tube.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. This is a critical step to ensure equal protein loading.[26]

B. SDS-PAGE and Protein Transfer

  • Sample Preparation: Based on the protein quantification, dilute each lysate to the same concentration (e.g., 1-2 µg/µL). Add an equal volume of 2x Laemmli sample buffer containing a reducing agent (like β-mercaptoethanol or DTT).

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[25][27][28]

  • Gel Electrophoresis: Load 15-30 µg of total protein per lane into an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of your target proteins (a 4-20% gradient gel is often a good choice). Include a pre-stained protein ladder to track migration. Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.

    • Causality: SDS-PAGE separates proteins based on their molecular weight. The SDS in the buffer coats proteins with a negative charge, ensuring that separation is primarily due to size, not intrinsic charge.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Causality: An electric field is applied to move the negatively charged proteins from the gel onto the membrane, where they bind. Methanol in the transfer buffer helps to strip SDS from the proteins, facilitating their binding to the membrane.

C. Immunoblotting and Detection

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.

    • Causality: Blocking prevents the non-specific binding of antibodies to the membrane, which would otherwise result in high background signal.

  • Primary Antibody Incubation: Dilute your primary antibody (e.g., Rabbit anti-p-Akt Ser473) in blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.

    • Causality: The secondary antibody specifically binds to the primary antibody and carries the HRP enzyme, which is required for the detection step.

  • Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. The intensity of the bands corresponds to the amount of target protein.

  • Stripping and Reprobing (Optional): To probe for another protein (e.g., Total Akt) on the same membrane, you can use a mild stripping buffer to remove the first set of antibodies and then repeat the immunoblotting process starting from the blocking step.

References

  • GlobalRx. (n.d.). Clinical Profile of Everolimus 0.5mg Tablet.
  • ChemicalBook. (2023, April 14). Everolimus: An Review on the Mechanism of Action and Clinical Data.
  • Wikipedia. (n.d.). Everolimus.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Everolimus?.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (2018, April 15). everolimus.
  • R&D Systems. (n.d.). Western Blot Protocol for Cell Lysates.
  • Uddin, S., et al. (2006). Phosphorylated S6 ribosomal protein: a novel biomarker of antibody-mediated rejection in heart allografts. PubMed.
  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
  • Abcam. (n.d.). Lysate preparation protocol for western blotting.
  • Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells.
  • ichorbio. (2021, July 1). Western Blot Standard Protocol.
  • Kim, J. Y., et al. (n.d.). The Significance of p-AKT1 as a Prognostic Marker and Therapeutic Target in Patients With Hormone Receptor-Positive and Human Epidermal Growth Factor Receptor-2-Positive Early Breast Cancer. PMC.
  • Ayala, G., et al. (2004, August 2). Phosphorylation of Akt (Ser473) is an Excellent Predictor of Poor Clinical Outcome in Prostate Cancer. AACR Journals.
  • Ayala, G. E., et al. (2004, August 1). Phosphorylation of Akt (Ser473) is an excellent predictor of poor clinical outcome in prostate cancer. PubMed.
  • Freudlsperger, C., et al. (2015, June 15). Phosphorylation of AKT(Ser473) serves as an independent prognostic marker for radiosensitivity in advanced head and neck squamous cell carcinoma. PubMed.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • Tsurutani, J., et al. (2003, July 17). Increased Phospho-AKT (Ser473) Expression in Bronchial Dysplasia. Cancer Epidemiology, Biomarkers & Prevention.
  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b....
  • MDPI. (2025, August 2). Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical).
  • Abcam. (n.d.). PI3K/AKT signalling pathway panel (ab283852).
  • Qiu, C., et al. (n.d.). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. PMC.
  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026, February 18).
  • Laukhtina, E., et al. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC.
  • Cell Signaling Technology. (n.d.). Phospho-S6 Ribosomal Protein (Ser235/236) Antibody #2211.
  • Biocompare. (2014, December 16). Phospho-S6 Ribosomal Protein (Ser235/236) Antibody (for Western Blot) from Cell Signaling Technology.
  • Thermo Fisher Scientific. (n.d.). Phospho-S6 Ribosomal Protein (Ser235, Ser236) Recombinant Monoclonal Antibody (S6S235S236-R3A2), PE (MA5-36932).
  • ABclonal. (n.d.). Phospho-S6 Ribosomal Protein (RPS6)-S235/236 Rabbit mAb (AP1326).
  • PubChem. (n.d.). US20230312550, Example 132 | C20H18F3N5O3S | CID 164532900.
  • Kavirajan, N. (2017, October 16). DOT language — Beginner. Medium.
  • PubMed. (2014, August 28). Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors.
  • Graphviz. (2015, January 5). Drawing graphs with dot.
  • elearning.vvu.edu.gh. (2026, February 2). Dot Diagram For Se.

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Comparative Validation Guide: PERK Inhibition via PERK-IN-2 (C23H18F3N5O)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Target and The Molecule

Compound Identity: PERK-IN-2 (CAS: 1337531-83-5) Molecular Formula: C23H18F3N5O Class: ATP-competitive PERK (EIF2AK3) Inhibitor Core Scaffold: Pyrrolo[2,3-d]pyrimidine

PERK-IN-2 is a potent, small-molecule inhibitor of PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase), a critical sensor in the Unfolded Protein Response (UPR). Structurally, it is a close analog of the widely used tool compound GSK2606414 , sharing the same pharmacophore but differing in the substitution pattern of the terminal phenyl ring (2,3,5-trifluorophenyl vs. 3-trifluoromethylphenyl).

Scientific Context: In conditions of ER stress, PERK phosphorylates eIF2α (Ser51), leading to a global shutdown of protein translation to restore homeostasis. If stress is unresolved, this pathway triggers apoptosis via ATF4 and CHOP . Validating C23H18F3N5O requires demonstrating its ability to block this phosphorylation cascade under stress conditions.

Mechanism of Action & Signaling Pathway

PERK-IN-2 functions by binding to the ATP-binding pocket of the PERK kinase domain in its active conformation (DFG-in). This steric blockade prevents the transfer of the gamma-phosphate from ATP to its substrate, eIF2α.

Interactive Signaling Pathway (Graphviz)

The following diagram illustrates the UPR signaling flow and the specific intervention point of C23H18F3N5O.

PERK_Pathway Stress ER Stress (Unfolded Proteins) PERK PERK (EIF2AK3) Inactive Stress->PERK Activates pPERK p-PERK (Thr980) Active Homodimer PERK->pPERK Autophosphorylation peIF2a p-eIF2α (Ser51) (Translation Block) pPERK->peIF2a Phosphorylates Inhibitor C23H18F3N5O (PERK-IN-2) Inhibitor->pPERK ATP-Competitive Inhibition eIF2a eIF2α eIF2a->peIF2a ATF4 ATF4 (Transcription Factor) peIF2a->ATF4 Translational Upregulation CHOP CHOP (DDIT3) (Apoptosis) ATF4->CHOP Transcriptional Activation

Caption: The PERK arm of the UPR.[1][2] C23H18F3N5O inhibits the kinase activity of p-PERK, preventing eIF2α phosphorylation and downstream apoptotic signaling.

Comparative Landscape Analysis

To rigorously validate C23H18F3N5O, it must be benchmarked against established alternatives. The primary challenge with GSK-series PERK inhibitors is RIPK1 off-target activity , which can confound cell death assays.

FeaturePERK-IN-2 (C23H18F3N5O)GSK2606414 (Standard Tool)AMG-44 (Selective Alternative)
Primary Target PERK (EIF2AK3)PERK (EIF2AK3)PERK (EIF2AK3)
IC50 (Cell-Free) < 1 nM (Potent)0.4 nM6 nM
Selectivity Profile High Risk: Likely inhibits RIPK1 (structural analog of GSK2606414)Poor: Potent RIPK1 inhibitor (IC50 ~7 nM)Excellent: >1000-fold selective vs. RIPK1
Pharmacokinetics Optimized for oral bioavailabilityGood, but pancreatic toxicity notedGood oral bioavailability
Use Case Potent in vitro/in vivo PERK suppressionHistorical reference dataStudies requiring strict separation of PERK vs. RIPK1 effects

Critical Insight for Researchers: If your readout is cell survival (protection from stress), C23H18F3N5O may produce false positives by inhibiting RIPK1-mediated necroptosis rather than PERK-mediated apoptosis. You must use Western blotting (p-eIF2a) to confirm on-target PERK inhibition.

Experimental Validation Protocols

Protocol A: Cell-Based Target Engagement (Western Blot)

This is the "Gold Standard" for validating mechanism of action. You must induce ER stress to see the inhibitor's effect, as basal PERK activity is low.

Reagents:

  • Stressor: Thapsigargin (Tg) [Target: SERCA pump] or Tunicamycin (Tm) [Target: N-glycosylation].

  • Inhibitor: C23H18F3N5O (Dissolved in DMSO).

  • Controls: DMSO (Vehicle), AMG-44 (Positive Control).

Workflow Diagram:

WB_Protocol Step1 1. Seed Cells (70-80% Confluency) Step2 2. Pre-treat Inhibitor (1h) Step1->Step2 Step3 3. Induce Stress (Thapsigargin 1µM, 4-6h) Step2->Step3 Step4 4. Rapid Lysis (Phosphatase Inhibitors!) Step3->Step4 Step5 5. Western Blot Readout Step4->Step5

Caption: Sequential workflow for validating PERK inhibition. Pre-treatment is crucial to block the initial burst of autophosphorylation.

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., HEK293, HeLa, or MEFs) to reach 70% confluency.

  • Pre-treatment: Treat cells with C23H18F3N5O (Dose range: 10 nM – 1 µM) for 1 hour prior to stress induction.

    • Why? ATP-competitive inhibitors need time to occupy the kinase pocket before the conformational change induced by stress.

  • Stress Induction: Add Thapsigargin (1 µM) or Tunicamycin (2 µg/mL). Incubate for 4–6 hours .

    • Note: Longer incubations (>12h) trigger feedback loops (GADD34) that dephosphorylate eIF2α, masking the inhibitor's effect.

  • Lysis: Lyse cells in RIPA buffer supplemented with Protease AND Phosphatase Inhibitors (Na3VO4, NaF).

    • Critical: Phospho-eIF2a is extremely labile. Keep samples on ice at all times.

  • Detection:

    • Primary Readout: p-eIF2a (Ser51). Expectation: Strong band in Stress+DMSO; Disappears in Stress+Inhibitor.

    • Secondary Readout: Mobility shift of Total PERK. Expectation: Stress causes PERK to shift up (hyperphosphorylation). Inhibitor prevents this shift.[3]

    • Downstream: ATF4 or CHOP (Nuclear fractions preferred).

Protocol B: Functional Viability Assay (The "Rescue" Experiment)

Objective: Determine if C23H18F3N5O rescues cells from ER-stress-induced apoptosis.

  • Setup: 96-well plate, 5,000 cells/well.

  • Matrix:

    • Vehicle

    • Stressor (Tm 1 µg/mL)

    • Stressor + C23H18F3N5O (Titration: 10 nM - 10 µM)

    • C23H18F3N5O alone (Toxicity control)

  • Incubation: 24–48 hours.

  • Readout: ATP-based viability (e.g., CellTiter-Glo) or Caspase-3/7 activity.

  • Interpretation:

    • Success: Dose-dependent recovery of viability in stress conditions.

    • Warning: If viability recovers better than AMG-44 (selective control), suspect RIPK1 inhibition (necroptosis blockade).

Troubleshooting & Scientific Integrity (E-E-A-T)

1. The "Mobility Shift" Nuance: Total PERK antibodies often reveal a "smear" or upward shift upon stress due to massive autophosphorylation. C23H18F3N5O should collapse this smear back to a single, lower molecular weight band. This is often a more reliable marker of direct target engagement than p-PERK antibodies, which can be finicky.

2. The RIPK1 Confounder: As noted in the comparative analysis, GSK-like scaffolds (including C23H18F3N5O) are potent RIPK1 inhibitors.

  • Validation Step: If you observe cytoprotection, run a parallel blot for p-RIPK1 (Ser166) or use a TNFα-induced necroptosis model (TSZ: TNF + SM-164 + zVAD). If C23H18F3N5O protects cells in the TSZ model, it is hitting RIPK1.

3. Paradoxical Activation: At very low concentrations (sub-inhibitory), some ATP-competitive inhibitors can induce a conformational change that promotes dimerization without blocking catalysis, or they may inhibit PERK but activate GCN2 (another eIF2α kinase) via feedback. Always use a full dose-response curve (10 nM to 10 µM).

References

  • Axten, J. M., et al. (2012). Discovery of GSK2606414: A Selective First-in-Class Inhibitor of PERK. Journal of Medicinal Chemistry. Link

  • Axten, J. M., et al. (2013). Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. ACS Medicinal Chemistry Letters. Link

  • Rojas-Rivera, D., et al. (2017). When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157. Cell Death & Differentiation. Link

  • Smith, A. L., et al. (2015). Discovery of 1H-Pyrazol-3(2H)-ones as Potent and Selective Inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) (AMG-44). Journal of Medicinal Chemistry. Link

  • Harding, H. P., et al. (1999). Protein translation and folding are coupled by an endoplasmic-reticulum-resident kinase. Nature. Link

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A Comparative Guide to UPR Inhibitors: GSK2606414, KIRA6, and Ceapin-A7

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Unfolded Protein Response (UPR) as a Therapeutic Target

The endoplasmic reticulum (ER) is a critical organelle responsible for the proper folding and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperone proteins, and enhancing ER-associated degradation (ERAD).

The UPR is orchestrated by three main sensor proteins located on the ER membrane:

  • Inositol-requiring enzyme 1 (IRE1)

  • PKR-like ER kinase (PERK)

  • Activating transcription factor 6 (ATF6)

While initially a pro-survival mechanism, chronic or unresolved ER stress can lead to apoptosis, implicating the UPR in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This has made the UPR an attractive target for therapeutic intervention. Small molecule inhibitors that can selectively modulate the different branches of the UPR are invaluable tools for both basic research and drug development.

This guide provides a comprehensive comparison of three key UPR inhibitors, each targeting a distinct branch of the pathway:

  • GSK2606414 (C23H18F3N5O): A potent and selective inhibitor of the PERK pathway.

  • KIRA6: An inhibitor of the IRE1 pathway.

  • Ceapin-A7: A selective inhibitor of the ATF6 pathway.

We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation.

The Unfolded Protein Response Signaling Pathway

UPR_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP/GRP78 ER_Stress->BiP binds PERK PERK BiP->PERK dissociates IRE1 IRE1 BiP->IRE1 dissociates ATF6 ATF6 BiP->ATF6 dissociates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u_mRNA XBP1u mRNA IRE1->XBP1u_mRNA splices ATF6_cleaved Cleaved ATF6 (p50) ATF6->ATF6_cleaved translocates & cleaved p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 translation CHOP CHOP ATF4->CHOP transcription XBP1s_mRNA XBP1s mRNA XBP1s XBP1s XBP1s_mRNA->XBP1s translation UPR_Genes UPR Target Genes (e.g., BiP, ERAD components) XBP1s->UPR_Genes transcription ATF6_cleaved->UPR_Genes transcription Apoptosis Apoptosis CHOP->Apoptosis promotes GSK2606414 GSK2606414 GSK2606414->PERK inhibits KIRA6 KIRA6 KIRA6->IRE1 inhibits CeapinA7 Ceapin-A7 CeapinA7->ATF6 inhibits translocation

Caption: The Unfolded Protein Response (UPR) Pathway and points of inhibition.

In-Depth Inhibitor Profiles

GSK2606414 (C23H18F3N5O): The PERK Pathway Inhibitor

GSK2606414 is the first-in-class, potent, and selective inhibitor of PERK, one of the three central sensors of the UPR.[1]

Mechanism of Action: Under ER stress, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein synthesis but selectively promotes the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic factor CHOP. GSK2606414 is an ATP-competitive inhibitor that binds to the kinase domain of PERK, preventing its autophosphorylation and subsequent activation of the downstream signaling cascade.[1][2] By inhibiting PERK, GSK2606414 restores protein synthesis and mitigates the detrimental effects of chronic UPR activation.[3]

Experimental Insights: Studies have shown that GSK2606414 can effectively prevent neurodegeneration in mouse models of prion disease.[1] However, it has also been observed to cause side effects such as weight loss and hyperglycemia due to its impact on pancreatic β-cells, where PERK plays a crucial role in insulin production.[1] In various cell lines, GSK2606414 has been shown to inhibit eIF2α phosphorylation and reduce the expression of CHOP and VEGF under ER stress conditions.[1][4]

KIRA6: The IRE1 Pathway Modulator

KIRA6 is a potent and selective inhibitor of the IRE1α kinase domain.[5]

Mechanism of Action: IRE1α is a dual-function enzyme possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, which activates its RNase domain. The primary substrate for the RNase is the mRNA of X-box binding protein 1 (XBP1). IRE1α excises a 26-nucleotide intron from XBP1 mRNA, leading to a frameshift and the production of a potent transcription factor, XBP1s. XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, ER expansion, and ERAD. KIRA6 is an ATP-competitive inhibitor that binds to the kinase domain of IRE1α, thereby allosterically inhibiting its RNase activity and preventing the splicing of XBP1 mRNA.[5][6] This leads to a reduction in the adaptive capacity of the cell to cope with ER stress.

Experimental Insights: KIRA6 has been shown to promote cell survival under ER stress conditions in various models.[5] It has demonstrated efficacy in preserving photoreceptor viability in rat models of retinal degeneration and protecting pancreatic β-cells in diabetic mice.[5][7] Interestingly, some studies suggest that KIRA6 may have off-target effects, including the inhibition of p38 MAPK, which could contribute to its observed anti-inflammatory properties.[8][9]

Ceapin-A7: The ATF6 Pathway Blocker

Ceapin-A7 is a selective inhibitor of the ATF6α branch of the UPR.[4]

Mechanism of Action: ATF6 is a type II transmembrane protein that resides in the ER. Upon ER stress, it translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). This releases its N-terminal cytosolic domain (ATF6f), which acts as a transcription factor. ATF6f moves to the nucleus and activates the transcription of UPR target genes, including the major ER chaperone BiP/GRP78. Ceapin-A7 does not inhibit the proteases directly but rather prevents the ER-to-Golgi translocation of ATF6α, thereby blocking its activation.[10][11]

Experimental Insights: Ceapin-A7 has been shown to selectively inhibit ATF6α signaling without affecting the other UPR branches or the closely related ATF6β.[12][13] It sensitizes cells to ER stress and has been used as a tool to explore the specific roles of the ATF6α pathway.[4] For instance, treatment with Ceapin-A7 has been shown to inhibit the ER stress-induced upregulation of BiP.[12]

Comparative Performance Data

The following table summarizes the key performance characteristics of GSK2606414, KIRA6, and Ceapin-A7 based on available experimental data.

FeatureGSK2606414 (C23H18F3N5O)KIRA6Ceapin-A7
Target Pathway PERKIRE1ATF6
Mechanism of Action ATP-competitive kinase inhibitorAllosteric kinase-inhibiting RNase attenuatorInhibits ER-to-Golgi translocation
IC50 Value ~0.4 nM (for PERK)[2]~0.6 µM (for IRE1α)[5]~0.59 µM (for ATF6α signaling)[4]
Key Downstream Effect Inhibition of eIF2α phosphorylation, reduced ATF4 and CHOP expression[1][4]Inhibition of XBP1 mRNA splicing[6][10]Inhibition of BiP/GRP78 upregulation[12]
Reported Cellular Effects Antiproliferative, neuroprotective, potential for pancreatic toxicity[1][4]Pro-survival under ER stress, anti-inflammatory[5][8]Sensitizes cells to ER stress[4]
Selectivity Highly selective for PERK[2]Selective for IRE1α, potential off-target effects on p38 MAPK[8][10]Selective for ATF6α over ATF6β[12][13]

Experimental Protocols for Comparative Analysis

To objectively compare the efficacy and selectivity of these UPR inhibitors, a series of standardized in vitro assays are recommended.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Comparative Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, SH-SY5Y) er_stress 2. Induce ER Stress (e.g., Tunicamycin, Thapsigargin) cell_culture->er_stress inhibitor_treatment 3. Treat with Inhibitors (GSK2606414, KIRA6, Ceapin-A7) er_stress->inhibitor_treatment viability_assay 4a. Cell Viability Assay (MTT / WST-1) inhibitor_treatment->viability_assay western_blot 4b. Western Blot (p-PERK, p-eIF2α, CHOP, XBP1s, cleaved ATF6, BiP) inhibitor_treatment->western_blot qpcr 4c. qPCR (CHOP, XBP1s, BiP mRNA) inhibitor_treatment->qpcr reporter_assay 4d. UPR Reporter Assay (e.g., XBP1-luciferase) inhibitor_treatment->reporter_assay data_analysis 5. Data Analysis & Comparison (IC50 determination, statistical analysis) viability_assay->data_analysis western_blot->data_analysis qpcr->data_analysis reporter_assay->data_analysis

Caption: A typical experimental workflow for comparing UPR inhibitors.

Cell Viability Assay (MTT or WST-1)

Rationale: This assay determines the cytotoxic effects of the inhibitors and the extent to which they can rescue cells from ER stress-induced death.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with a range of concentrations of each UPR inhibitor (e.g., 0.01 to 10 µM) for 1-2 hours.

    • Induce ER stress by adding an appropriate concentration of tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 0.1-1 µM).

    • Include appropriate controls: untreated cells, cells treated with ER stress inducer alone, and cells treated with inhibitor alone.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization buffer (e.g., DMSO) and incubate for 15 minutes with shaking.

    • For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.

Western Blot Analysis for UPR Markers

Rationale: Western blotting allows for the direct visualization and quantification of key proteins in the UPR pathways, confirming the on-target effects of the inhibitors.

Step-by-Step Protocol:

  • Sample Preparation:

    • Seed cells in 6-well plates and treat with inhibitors and ER stress inducers as described for the viability assay.

    • After the desired incubation time (e.g., 6-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Recommended primary antibodies include:

      • p-PERK, total PERK, p-eIF2α, total eIF2α, ATF4, CHOP (for the PERK pathway)

      • p-IRE1α, total IRE1α, XBP1s (for the IRE1 pathway)

      • ATF6 (full-length and cleaved), BiP/GRP78 (for the ATF6 pathway)

      • A loading control such as β-actin or GAPDH.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for UPR Target Genes

Rationale: qPCR provides a sensitive method to measure changes in the mRNA levels of UPR target genes, offering insights into the transcriptional regulation by each inhibitor.

Step-by-Step Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells in 6-well plates as described previously.

    • After the desired incubation time (e.g., 4-16 hours), harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes, and the synthesized cDNA.

    • Target genes should include:

      • CHOP and GADD34 (PERK pathway)

      • Spliced XBP1 (IRE1 pathway)

      • BiP/GRP78 and HERPUD1 (ATF6 and IRE1 pathways)

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Acquisition: Perform the qPCR reaction using a real-time PCR system.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

UPR Reporter Assays

Rationale: Reporter assays provide a quantitative measure of the activity of specific UPR transcription factors.

Step-by-Step Protocol:

  • Transfection:

    • Co-transfect cells (e.g., HEK293T) with a UPR reporter plasmid (e.g., containing the XBP1-binding element upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Treatment: After 24 hours, treat the cells with the UPR inhibitors and ER stress inducers as described above.

  • Lysis and Luminescence Measurement: After the desired incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative reporter activity.

Conclusion

GSK2606414, KIRA6, and Ceapin-A7 are powerful and selective tools for dissecting the complex roles of the three branches of the Unfolded Protein Response. Their distinct mechanisms of action and downstream effects make them invaluable for both fundamental research into ER stress signaling and for the development of novel therapeutic strategies for a wide range of diseases. This guide provides a framework for their comparative evaluation, enabling researchers to make informed decisions about the most appropriate inhibitor for their specific experimental needs. The provided protocols offer a starting point for a robust and comprehensive analysis of these and other UPR-modulating compounds.

References

  • Moreno, J. A., Halliday, M., Molloy, C., Radford, H., Verity, N., Axten, J. M., ... & Mallucci, G. R. (2013). Oral treatment targeting the unfolded protein response prevents neurodegeneration and clinical disease in prion-infected mice. Science translational medicine, 5(206), 206ra138-206ra138.
  • Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., ... & Fagg, G. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl) phenyl] acetyl}-2, 3-dihydro-1H-indol-5-yl)-7H-pyrrolo [2, 3-d] pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of medicinal chemistry, 55(16), 7193-7207.
  • Gallagher, C. M., Garri, C., Cain, E. L., Ang, K. K., Wilson, C. G., Chen, S., ... & Walter, P. (2016).
  • Ghosh, R., Wang, L., Wang, E. S., Perera, B. G. K., Igbaria, A., Morita, S., ... & Walter, P. (2014). Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress. Cell, 158(3), 534-548.
  • Moreno, J. A., Radford, H., Peretti, D., Steinert, J. R., Verity, N., Martin, M. G., ... & Mallucci, G. R. (2012). Sustained translational repression by eIF2α-P mediates prion neurodegeneration.
  • Harding, H. P., Zhang, Y., & Ron, D. (1999). Protein translation and folding are coupled by an endoplasmic-reticulum-resident kinase.
  • Yoshida, H., Matsui, T., Yamamoto, A., Okada, T., & Mori, K. (2001). XBP1 mRNA is induced by ATF6 and spliced by IRE1 in response to ER stress to produce a highly active transcription factor. Cell, 107(7), 881-891.
  • Haze, K., Yoshida, H., Yanagi, H., Yura, T., & Mori, K. (1999). Mammalian transcription factor ATF6 is synthesized as a transmembrane protein and activated by proteolysis in response to endoplasmic reticulum stress. Molecular biology of the cell, 10(11), 3787-3799.
  • Werner, S., Logue, S. E., Samali, A., & Gupta, S. (2015). Methods for monitoring endoplasmic reticulum stress and the unfolded protein response.
  • Samali, A., Fitzgerald, U., Szegezdi, E., & Gupta, S. (2010). Assays for detecting the unfolded protein response. In Methods in enzymology (Vol. 476, pp. 307-330). Academic Press.
  • Bio-Rad. (n.d.). Real-Time PCR (qPCR) Introduction. Retrieved from [Link]

Sources

Reproducing Efficacy of PERK-IN-2 (C23H18F3N5O): A Technical Comparison Guide

[1][2]

Compound Identity: PERK-IN-2 (CAS: 1337531-83-5) Formula: C




Target:Primary Application:1

Part 1: Core Directive & Scientific Context[1][2]

The Reproducibility Challenge

In the investigation of the Unfolded Protein Response (UPR), specificity is the primary failure point.[1] The compound C


H

F

N

O
PERK-IN-2PERK1

Critical Distinction: Researchers often confuse PERK-IN-2 with its structural analog GSK2656157 (C



1

11
Mechanism of Action

PERK is a transmembrane sensor in the Endoplasmic Reticulum (ER).[1] Upon accumulation of unfolded proteins, PERK dimerizes and autophosphorylates.[1] It then phosphorylates eIF2


ATF4CHOP11

Part 2: Chemical & Physical Validation[1][2]

Before biological testing, the reagent must be validated.[1] Literature IC

0.2–0.4 nM1
Solubility & Formulation

PERK-IN-2 is highly lipophilic.[1] Aqueous solubility is negligible.[1]

SolventSolubility LimitUsage Recommendation
DMSO ~50 mg/mL (114 mM)Recommended. Prepare 10 mM stocks.[1]
Ethanol < 1 mg/mLAvoid. Insufficient for high-concentration stocks.[1]
Water InsolubleAvoid. Precipitates immediately.[1]

Storage Protocol:

  • Powder: -20°C (stable for 2 years).[1]

  • DMSO Stock: -80°C (stable for 6 months).[1] Aliquot to avoid freeze-thaw cycles, which hydrolyze the compound and alter potency.[1]

Part 3: Biological Validation (The "Literature Data")[1][2]

To reproduce the literature efficacy of PERK-IN-2, you must demonstrate Target Engagement (inhibition of p-PERK) and Downstream Blockade (reduction of p-eIF2

1
Comparative Performance Analysis
FeaturePERK-IN-2 (C

H

F

N

O)
GSK2606414 (First Gen)ISRIB (Downstream)
Target PERK (ATP Pocket)PERK (ATP Pocket)eIF2B (Activator)
Cellular IC

10–30 nM ~20 nMN/A (Modulator)
Selectivity High (>500-fold vs 300 kinases)Moderate (Hits RIPK1)High (ISR specific)
Toxicity Pancreatic toxicity at high dosesSevere pancreatic toxicityLow
Use Case Acute UPR inhibition Historical ReferenceChronic ISR restoration
Signaling Pathway Visualization

The following diagram maps the UPR pathway and the specific intervention point of PERK-IN-2.[1]

UPR_Pathwaycluster_EREndoplasmic Reticulum LumenStressER Stress(Unfolded Proteins)BiPBiP (GRP78)Stress->BiPTitrationPERKPERK (EIF2AK3)Inactive MonomerBiP->PERKDissociationpPERKp-PERKActive DimerPERK->pPERKAutophosphorylationpeIF2ap-eIF2α(Ser51)pPERK->peIF2aPhosphorylatesPERK_IN_2PERK-IN-2(C23H18F3N5O)PERK_IN_2->pPERKInhibits ATP BindingeIF2aeIF2αATF4ATF4(Translation)peIF2a->ATF4Translational UpregulationCHOPCHOP(DDIT3)ATF4->CHOPTranscriptionApoptosisApoptosis / AutophagyCHOP->ApoptosisPro-death signaling

Figure 1: Mechanism of Action.[1] PERK-IN-2 blocks the autophosphorylation of PERK, preventing the downstream cascade (p-eIF2



1

Part 4: Experimental Protocols

To reproduce literature data, you must induce ER stress (using Thapsigargin or Tunicamycin) and demonstrate that PERK-IN-2 rescues the phenotype.[1]

Protocol 1: Western Blot Validation (The Gold Standard)

Objective: Visualize the inhibition of PERK autophosphorylation (Thr980) and substrate phosphorylation (eIF2

1

Reagents:

  • Cell Line: A549 or HeLa (High basal UPR competency).

  • Stressor: Thapsigargin (Tg) [Sigma T9033].[1]

  • Antibodies:

    • Anti-PERK (Total) & Anti-p-PERK (Thr980) [Cell Signaling #3179, #3192].[1]

    • Anti-eIF2

      
       (Total) & Anti-p-eIF2
      
      
      (Ser51) [Cell Signaling #9722, #9721].[1]

Workflow:

WB_Workflowcluster_ControlControlsStep1Seed Cells(0.5M/well in 6-well)Overnight RecoveryStep2Pre-treatmentPERK-IN-2 (0.1 - 1 µM)1 HourStep1->Step2Step3Induce StressAdd Thapsigargin (1 µM)Incubate 4-6 HoursStep2->Step3Step4LysisRIPA + Phosphatase Inhibitors(Immediate on Ice)Step3->Step4Step5Western BlotDetect p-PERK / p-eIF2αStep4->Step5C1DMSO Only(Basal)C2Tg Only(Max Signal)

Figure 2: Experimental workflow for validating PERK-IN-2 efficacy via Western Blot.

Step-by-Step:

  • Seeding: Seed cells to reach 70-80% confluency.

  • Pre-treatment: Replace media with fresh media containing PERK-IN-2 (Dose range: 10 nM, 100 nM, 1 µM).[1] Include a DMSO vehicle control.[1] Incubate for 1 hour .

    • Why? Pre-loading the inhibitor ensures the ATP pocket is occupied before the stressor induces conformational changes in the kinase.[1]

  • Stress Induction: Add Thapsigargin (1 µM final) directly to the media.[1] Incubate for 4 hours .

  • Harvest: Wash with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride).[1]

    • Critical: Phosphorylation marks are labile.[1] Without inhibitors, the signal disappears in minutes.[1]

  • Readout:

    • Success Criteria: The "Tg Only" lane should show strong p-PERK and p-eIF2

      
       bands.[1] The "Tg + PERK-IN-2" lanes should show a dose-dependent disappearance of these bands, returning to basal levels at ~100 nM.[1]
      
Protocol 2: Cell Viability (CTG Assay)

Objective: Determine cytotoxicity or rescue from ER-stress-induced apoptosis.[1]

  • Plate: 3,000 cells/well in 96-well white-walled plates.

  • Treat:

    • Arm A (Toxicity): PERK-IN-2 titration (0 – 10 µM) for 72h.[1]

    • Arm B (Rescue): PERK-IN-2 titration + Tunicamycin (1 µg/mL).[1]

  • Measure: Add CellTiter-Glo reagent, shake 10 min, read luminescence.

  • Note: PERK inhibition can be toxic to secretory cells (e.g., pancreatic beta cells) even without external stress.[1] In cancer cells, it often sensitizes cells to stress rather than rescuing them, depending on the "Goldilocks" level of UPR signaling.[1]

References

  • Axten, J. M., et al. (2012).[1] Discovery of GSK2606414: A Potent and Selective PERK Inhibitor.[1] Journal of Medicinal Chemistry.[1] (Foundational structure-activity relationship for this class of inhibitors). [Link]

  • Harding, H. P., et al. (1999).[1] Protein translation and folding are coupled by an endoplasmic-reticulum-resident kinase.[1] Nature.[1] (Establishes the PERK-eIF2a pathway). [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.